Resorcinol bis(diphenyl phosphate)
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICEWMBIBPFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069197 | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57583-54-7 | |
| Record name | Resorcinol bis(diphenyl phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Current Research Landscape of Resorcinol Bis Diphenyl Phosphate Rdp
Evolution of Flame Retardant Research: From Halogenated to Organophosphate Esters
The field of flame retardant research has undergone a significant transformation, driven by evolving environmental regulations and a deeper understanding of the toxicological profiles of these chemical additives. For decades, halogenated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), were widely incorporated into a vast array of consumer products, including electronics, furniture, and building materials, to meet flammability standards. acs.org However, mounting scientific evidence throughout the late 20th and early 21st centuries revealed that PBDEs are persistent, bioaccumulative, and toxic to both wildlife and humans. oup.comaaqr.org These concerns led to global phase-outs and restrictions on the production and use of major PBDE formulations. oup.comaaqr.org
This regulatory shift created a demand for alternative flame retardant solutions, propelling organophosphate esters (OPEs) to the forefront as predominant replacements. oup.comaaqr.org OPEs, a diverse class of compounds comprising organic esters of phosphoric acid, were initially perceived as less persistent and therefore safer alternatives to their halogenated predecessors. acs.orgaaqr.org In addition to their flame-retardant properties, OPEs are also utilized as plasticizers, lubricants, and anti-static agents. oup.com The transition to OPEs was so widespread that their presence in indoor and outdoor environments, as well as in human tissues, is now ubiquitous, often at concentrations exceeding the peak levels once observed for PBDEs. acs.org However, this substitution has been termed "regrettable" by some scientists, as emerging research indicates that OPEs, both halogenated and non-halogenated forms, are associated with their own set of health concerns, prompting further investigation into their environmental fate and toxicological effects. acs.orgaaqr.org
Positioning of RDP within Emerging Organophosphate Flame Retardants (OPFRs)
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP), also known as resorcinol bis(diphenylphosphate) (PBDPP), is a prominent member of the emerging class of non-halogenated aromatic organophosphate flame retardants. nih.govnih.gov It is specifically used as a primary alternative to decabromodiphenyl ether and in some cases, triphenyl phosphate (B84403) (TPHP). acs.orgnih.gov RDP's commercial appeal lies in its high heat stability and low volatility, which makes it suitable for processing at the high temperatures required for many engineering resins. specialchem.com
Consequently, RDP is widely used in electrical and electronic equipment. nih.govacs.org It is a key additive in polymer blends such as polycarbonate/acrylonitrile butadiene styrene (B11656) (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS). specialchem.comresearchgate.net Studies have shown its presence in a variety of plastic and electronic consumer products. For instance, an analysis of products purchased in 2012 found RDP in 7 out of 12 items, with concentrations ranging from 0.002% to 0.3% by weight. nih.gov In older products purchased before 2006, RDP was detected in 4 of 13 items, with one product containing up to 7.8% RDP by weight. nih.gov The frequent detection of RDP in consumer goods underscores its role as a significant OPFR in the modern market. nih.gov
The widespread use of RDP has led to its detection as a widespread environmental pollutant. nih.govresearchgate.net It has been identified in various environmental matrices, including indoor dust collected from electronic equipment, and in soil at e-waste recycling sites. acs.orggdut.edu.cn For example, RDP has been found in high concentrations in dust samples collected on electronics, indicating its potential to migrate from products into the surrounding environment. nih.govresearchgate.net
Interdisciplinary Research Needs for RDP: Integrating Material Science, Environmental Science, and Toxicology
A comprehensive understanding of Resorcinol bis(diphenyl phosphate) (RDP) necessitates a multi-faceted approach that integrates findings from material science, environmental science, and toxicology. The complex life cycle of RDP, from its synthesis and incorporation into materials to its eventual environmental fate and biological impact, requires interdisciplinary collaboration.
Material Science: From a material science perspective, research has focused on the efficacy of RDP as a flame retardant. Studies on its use in polyphenylene oxide (PPO), high-impact polystyrene (HIPS), and their blends have shown that RDP is an efficient fire retardant, particularly in PPO. researchgate.netdeakin.edu.au Its mechanism of action involves increasing the char yield during combustion, which forms a protective barrier. researchgate.netdeakin.edu.au Chemical analyses indicate that very little phosphorus from RDP volatilizes during thermal decomposition, suggesting it acts primarily in the solid phase. researchgate.netdeakin.edu.au Further research in this area is needed to optimize its performance in various polymer systems and explore potential synergistic effects with other additives.
Environmental Science: Environmental science research has been crucial in tracking the distribution of RDP. As an additive flame retardant, it is not chemically bound to the polymer matrix and can leach into the environment over time. nih.govacs.org Studies have consistently detected RDP and its impurities or byproducts, such as triphenyl phosphate (TPHP) and hydroxylated RDP metabolites, in indoor dust, particularly in environments with a high density of electronic equipment. nih.govacs.org The detection of RDP in diverse locations, from European homes to Vietnamese e-waste sites and even in the eggs of wildlife in China, highlights its global distribution and persistence. acs.orggdut.edu.cn Future environmental studies should focus on its long-range transport, degradation pathways, and the environmental behavior of its various breakdown products. acs.org
Toxicology: The toxicological profile of RDP is an area of growing concern and active investigation. Due to its structural similarity to the known neurotoxin TPHP, the neurotoxicity of RDP has been a primary focus. nih.govresearchgate.net Studies using zebrafish larvae have shown that RDP exposure can lead to developmental neurotoxicity, affecting motor behavior and altering neurotransmitter levels. nih.gov Other research has pointed to different toxicological endpoints. For example, studies in male zebrafish have revealed that RDP can induce more significant intestinal damage and oxidative stress compared to other OPEs. nih.gov Furthermore, research on rats has demonstrated that RDP can be transferred from mother to offspring, potentially affecting gut microbiota and metabolic processes in the young. gdut.edu.cn The integration of these toxicological findings with environmental exposure data is essential for assessing the potential risks to human health and ecosystems.
Research Findings on RDP in Products and Environmental Samples
Key Toxicological Findings for RDP
Synthesis Methodologies and Structural Characterization in Rdp Research
Investigation of Transesterification Reactions for RDP Synthesis
The primary industrial route for synthesizing RDP is through transesterification or a one-step method involving the reaction of triphenyl phosphate (B84403) (TPP) with resorcinol (B1680541). rasayanjournal.co.in Another common pathway involves the reaction of phosphorus oxychloride with resorcinol and phenol. acs.org The efficiency and purity of the final product are highly dependent on the catalytic system employed and the specific reaction conditions.
Catalytic Systems in RDP Synthesis
A variety of catalysts are utilized to facilitate the synthesis of RDP and related aryl phosphates.
Metal Chlorides : Anhydrous metal chlorides such as magnesium chloride (MgCl₂) and aluminum chloride (AlCl₃) are effective catalysts for the synthesis of RDP and its derivatives. acs.orgresearchgate.net For instance, in the preparation of resorcinol bis(2,6-dimethyl aryl phosphate), a related compound, catalysts like zinc chloride, aluminum chloride, and magnesium chloride are employed. researchgate.net One patented method for producing resorcin phosphate uses anhydrous zinc chloride.
Ionic Liquids : Ionic liquids have been explored as catalysts for RDP synthesis. In one study, the ionic liquid [Bmim]OH was used to catalyze the reaction between TPP and resorcinol, demonstrating the potential of this class of catalysts in producing RDP. rasayanjournal.co.in
While not specifically documented for RDP synthesis in the available literature, macroporous styrene-based ion-exchange resins are widely used as solid acid or base catalysts in other transesterification reactions, such as the production of biodiesel. acs.orgcnumekresin.com These catalysts, which include strong acid cationic resins (e.g., Amberlyst-15) and various anionic resins, offer significant advantages over homogeneous catalysts, such as easier product purification, reduced equipment corrosion, and catalyst reusability. acs.orgiaea.org Their effectiveness is linked to their high surface area, porosity, and the accessibility of their active sites. iaea.orgaston.ac.uk Given their proven efficacy in transesterification, they represent a potential, albeit underexplored, catalytic system for RDP synthesis.
Reaction Conditions and Optimization for RDP Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of RDP. Key variables include the molar ratio of reactants, reaction temperature, and reaction time.
Research has shown that for the synthesis of RDP from triphenyl phosphate (TPP) and resorcinol, optimal conditions can be achieved with a TPP to resorcinol molar ratio of 2.1:1.0. rasayanjournal.co.in The reaction, catalyzed by 0.010% (by weight) of [Bmim]OH, proceeds effectively at a temperature range of 120-130°C for 4 hours, resulting in a yield of 90.7%. rasayanjournal.co.in
In the synthesis of a related compound, resorcinol bis(2,6-dimethyl aryl phosphate), the process involves reacting 2,6-xylenol with phosphorus oxychloride, followed by the addition of resorcinol. This second step is conducted at approximately 140°C, then raised to about 150°C for 4-5 hours. researchgate.net The progress of the reaction is monitored using liquid chromatography to ensure the consumption of reactants, leading to a monomer content of over 99.0% and yields as high as 97%. researchgate.net
The following table summarizes optimized reaction conditions found in literature for aryl phosphate synthesis.
| Reactants | Catalyst | Molar Ratio (Phosphate Source:Aryl) | Temperature | Time | Yield | Reference |
| Triphenyl phosphate, Resorcinol | [Bmim]OH | 2.1:1.0 | 120-130°C | 4h | 90.7% | rasayanjournal.co.in |
| Phosphorus oxychloride, 2,6-xylenol, Resorcinol | AlCl₃ | (POCl₃:Xylenol = 1:2), then add Resorcinol | 140-150°C | 4-5h | 97% | researchgate.net |
Radical Addition Reaction Pathways for RDP Incorporation into Polymer Backbones
Beyond its use as an additive flame retardant, RDP can be chemically incorporated into polymer structures. One method to achieve this is through a radical reaction pathway, which creates a covalent bond between the RDP molecule and the polymer backbone. This approach has been successfully used to improve the flame retardancy of polymers like poly(ethylene terephthalate) (PET). rasayanjournal.co.incnumekresin.com
Spectroscopic Confirmation of Chemical Binding (e.g., ³¹P Solid State FT-NMR, FT-IR Spectroscopy)
The chemical binding of RDP to a polymer chain can be verified using advanced spectroscopic techniques.
³¹P Solid State FT-NMR Spectroscopy : Solid-state Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for characterizing the chemical environment of phosphorus atoms in a solid polymer matrix. nih.govresearchgate.netresearchgate.net In studies of PET modified with RDP (PET-RDP), the ³¹P solid-state FT-NMR spectrum shows a distinct phosphorus peak at approximately -10 ppm. rasayanjournal.co.incnumekresin.com The presence of this peak confirms the incorporation of the phosphorus-containing RDP molecule into the polymer structure.
Detection and Characterization of RDP Impurities, Byproducts, and Oligomers in Synthesized Products
Commercial RDP is typically a mixture containing the primary RDP monomer, as well as various impurities, byproducts from synthesis, and breakdown products. iaea.org These components can include unreacted starting materials, side-reaction products, and oligomeric forms of RDP.
Analysis of Monomeric and Oligomeric Forms (e.g., RDP dimer, RDP oligomers)
The analysis of technical-grade RDP and materials containing it reveals a complex composition. High-resolution time-of-flight mass spectrometry is a key analytical tool for identifying these various compounds. iaea.orgaston.ac.uk
Studies have identified several RDP-related substances in plastics and environmental samples:
Monomeric RDP : The primary component, resorcinol bis(diphenyl phosphate).
RDP Impurities and Byproducts : These include triphenyl phosphate (TPHP), hydroxylated TPHP (meta-HO-TPHP), and hydroxylated RDP (meta-HO-RDP). iaea.org A compound corresponding to RDP having lost a phenyl group has also been detected. iaea.org
RDP Oligomers : In addition to the monomer, RDP formulations contain oligomeric structures, such as the RDP dimer and other higher-order oligomers. iaea.org Research into the metabolism of RDP has also detected hydroxy-metabolites of the RDP dimer, indicating that these larger molecules are present and can undergo further transformation.
The presence of these various monomeric and oligomeric forms, along with other impurities, is a critical consideration for both product quality and environmental analysis. iaea.org
Identification of Related Compounds (e.g., Triphenyl Phosphate (TPHP), Hydroxylated TPHP, Dihydroxylated TPHP, RDP-[Phe])
Resorcinol bis(diphenyl phosphate) (RDP) is a significant organophosphorus flame retardant utilized in various consumer products, particularly in the plastics for electrical and electronic equipment. nih.govacs.org Technical grade RDP, like other commercial flame retardants, is not a pure substance but a mixture that can include impurities from synthesis, byproducts, and breakdown products formed over time. nih.govacs.orgacs.org Research into RDP formulations has led to the identification of several related compounds that can be present in RDP-treated products and migrate into the environment. nih.govacs.org
The analysis of plastics and dust from electronics containing RDP has been a key area of study for identifying these associated compounds. nih.govacs.org Screening methods employing techniques like wide-scope solvent extraction and high-resolution time-of-flight mass spectrometry (TOF-MS) have been instrumental in this identification process. nih.govacs.orguco.es
Triphenyl Phosphate (TPHP)
Triphenyl phosphate (TPHP) is frequently identified as a major impurity in commercial RDP formulations. nih.govindustrialchemicals.gov.au It can be present in RDP trade products at levels up to 6%. industrialchemicals.gov.au Studies have found TPHP in both plastics treated with RDP and in dust collected from electronic equipment. nih.govacs.org For instance, one study detected TPHP concentrations ranging from 222 to 50,728 ng/g in dust samples from electronics. nih.govacs.org The presence of TPHP is significant as it is also used as a flame retardant and plasticizer in its own right and is known to hydrolyze under environmental conditions to form diphenyl phosphate (DPHP). industrialchemicals.gov.aunih.gov
Hydroxylated and Dihydroxylated TPHP
Beyond TPHP, its hydroxylated derivatives are also found as byproducts. Research has identified mono-hydroxylated TPHP (HO-TPHP) and dihydroxylated TPHP in plastics containing high levels of RDP. nih.govacs.org Specifically, meta-hydroxy-triphenyl phosphate (meta-HO-TPHP) has been noted as an impurity in RDP technical mixtures and has been detected in significant concentrations (20–14,227 ng/g) in dust from electronics. nih.govacs.orgacs.org The presence of these hydroxylated forms is noteworthy, as they may be relevant for future biomonitoring studies. nih.gov Hydroxylated metabolites of TPHP, such as 4-hydroxyphenyl diphenyl phosphate (4-OH-TPHP), have been explored as specific biomarkers for human exposure. nih.gov
RDP-[Phe] and Other RDP-Related Compounds
Another identified compound is RDP with the loss of a phenyl group, designated as RDP-[Phe]. nih.govacs.org This compound, along with RDP oligomers and hydroxylated RDP (such as meta-HO-RDP and para-HO-RDP), has been detected in both RDP-containing plastics and associated dust samples. nih.govacs.orgnih.gov The hydrolysis of RDP and its oligomers can give rise to a variety of these compounds. nih.gov The identification of these impurities, byproducts, and breakdown products is crucial for understanding the complete chemical profile of materials treated with RDP. nih.govacs.org
The table below summarizes the key related compounds identified in research on RDP.
Interactive Table: Compounds Related to Resorcinol bis(diphenyl phosphate) (RDP)
| Compound Name | Abbreviation | Type | Where Detected | Reference |
| Triphenyl Phosphate | TPHP | Impurity / Byproduct | Plastics, Dust | nih.gov, nih.gov, acs.org |
| Hydroxylated Triphenyl Phosphate | HO-TPHP | Impurity / Byproduct | Plastics, Dust | nih.gov, acs.org, acs.org |
| Dihydroxylated Triphenyl Phosphate | DiHO-TPHP | Impurity / Byproduct | Plastics | nih.gov, acs.org |
| RDP minus a phenyl group | RDP-[Phe] | Breakdown Product | Plastics, Dust | nih.gov, acs.org |
| Hydroxylated RDP | HO-RDP | Breakdown Product | Plastics, Dust | nih.gov, nih.gov, acs.org |
| RDP Oligomers | - | Impurity / Byproduct | Plastics, Dust | nih.gov, acs.org |
| Diphenyl Phosphate | DPHP | Breakdown Product | Plastics | nih.gov, acs.org |
Compound Index
Advanced Studies in Rdp Functional Applications: Flame Retardancy Mechanisms and Polymer Interactions
Mechanistic Elucidation of RDP Flame Retardancy in Polymeric Systems
The flame retardant action of RDP is a multifaceted process that involves mechanisms in both the solid (condensed) and gaseous phases during combustion. Its effectiveness is not solely dependent on its own chemical breakdown but also on its interaction with the decomposing polymer matrix.
Condensed Phase Mechanisms
In the condensed phase, RDP's primary role is to promote the formation of a protective char layer that acts as a barrier to heat and mass transfer.
A study on polyurea-based coatings demonstrated that the addition of RDP led to char formation during combustion. mdpi.com Thermogravimetric analysis (TGA) of polyurea modified with RDP showed that while the initial degradation was faster, the process slowed down significantly between 400 and 550 °C, resulting in a higher terminal mass with increased RDP content, indicative of enhanced char formation. mdpi.com
RDP's interaction with the polymer matrix is crucial for enhancing the quality and integrity of the char layer. In polymer blends like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), RDP works synergistically to promote the formation of a continuous and compact carbon layer. academax.com This interaction involves chemical reactions between the phosphate (B84403) species derived from RDP and the polymer backbone, leading to a more robust and thermally stable char. In polyphenylene oxide (PPO)/high impact polystyrene (HIPS) blends, RDP has been shown to increase the char yield, with chemical analysis indicating that very little phosphorus volatilizes during decomposition, suggesting its primary action is in the condensed phase through chemical interaction with PPO. deepdyve.com
The table below summarizes the impact of RDP on the char yield of different polymers based on thermogravimetric analysis (TGA) data.
| Polymer System | RDP Loading (phr) | Char Yield at 700°C (%) |
| PPO/HIPS | 10 | Increased |
| Polyurea | 10 | Increased |
| Polyurea | 20 | Further Increased |
Data compiled from referenced studies. Actual values may vary based on specific formulations and testing conditions.
RDP can significantly alter the thermal degradation pathways of polymers. For instance, in polycarbonates, organophosphorus flame retardants like RDP are known to catalyze the dehydration reaction of polymer end chains, which induces char formation. This catalytic action can stabilize certain chemical groups within the polymer structure, such as carbonate groups, and inhibit degradation reactions like intramolecular ester exchange and cis-scission. By modifying these degradation pathways, RDP helps to maintain the structural integrity of the polymer at elevated temperatures, contributing to the formation of a more effective char layer.
Gas Phase Mechanisms
While RDP's primary action is in the condensed phase, it also contributes to flame retardancy through gas phase mechanisms.
During combustion, RDP can volatilize to a limited extent and release phosphorus-containing radicals into the gas phase. These radicals, such as PO•, HPO•, and PO2•, are highly reactive and can interfere with the chain reactions of combustion in the flame. They act as radical scavengers, reacting with highly reactive flame-propagating radicals like H• and OH• to form less reactive species. academax.com This process, often referred to as "radical quenching," effectively inhibits the combustion process in the gas phase, reducing the heat generated by the flame. This dual-action mechanism, combining both condensed and gas phase activity, makes RDP a highly effective flame retardant for a variety of polymer systems. researchgate.net
Synergistic Effects with Co-additives in Flame Retardancy
The flame retardant efficiency of RDP can be significantly enhanced through synergistic interactions with various co-additives. mdpi.com These synergists can work through different mechanisms, such as promoting char formation, enhancing the physical barrier properties of the char layer, or contributing to gas-phase inhibition.
For instance, the combination of RDP with certain mineral fillers like kaolin (B608303) has been shown to improve flame retardancy. alfa-chemistry.com Kaolin can act as a physical barrier, forming a protective ceramic layer upon heating. alfa-chemistry.com This layer insulates the underlying polymer from heat and restricts the flow of flammable gases. alfa-chemistry.com Additionally, the endothermic dehydration of kaolin absorbs heat, further cooling the system and reducing the flammability of combustible gases. alfa-chemistry.com
Other studies have explored the synergistic effects of RDP with nitrogen-containing compounds, such as melamine (B1676169) and its derivatives. mdpi.commdpi.com These combinations can lead to the formation of a more stable and robust char layer, which acts as a superior barrier to heat and mass transfer. mdpi.commdpi.com The nitrogenous compounds can also release non-flammable gases like ammonia, which further dilute the flammable volatiles in the gas phase. researchgate.net
Performance Evaluation of RDP in Specific Polymer Blends
RDP is widely utilized in various engineering thermoplastics, particularly in blends where maintaining a balance of flame retardancy and mechanical properties is crucial. researchgate.net
Polycarbonate/Acrylonitrile–Butadiene–Styrene (B11656) (PC/ABS) Blends
PC/ABS blends are valued for their high impact strength, heat resistance, and processability. The addition of flame retardants is often necessary to meet stringent fire safety standards in applications such as electronics housings. researchgate.net
Comparative Flame Retardancy with Other Aromatic Phosphates (e.g., TPHP, Bisphenol A bis(diphenyl phosphate) (BDP))
In PC/ABS blends, RDP demonstrates a flame retardancy mechanism that involves both gas-phase and condensed-phase actions. researchgate.net This is in contrast to Triphenyl phosphate (TPHP), which primarily acts in the gas phase by releasing phosphorus-containing radicals that quench the flame propagation reactions. researchgate.net Bisphenol A bis(diphenyl phosphate) (BDP), another common aromatic phosphate, exhibits a more pronounced condensed-phase action in addition to its gas-phase activity, leading to significant char formation. researchgate.net
While TPHP and RDP may show superiority in terms of the Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to sustain combustion, BDP often performs better in forced flaming conditions like the cone calorimeter test. researchgate.net The choice between these flame retardants depends on the specific fire safety requirements of the end-use application.
| Flame Retardant | Primary Mechanism of Action | Key Performance Aspects |
|---|---|---|
| Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) | Gas-phase and condensed-phase action researchgate.net | Good overall flame retardancy. |
| Triphenyl phosphate (TPHP) | Primarily gas-phase action researchgate.net | Effective in raising the Limiting Oxygen Index (LOI). researchgate.net |
| Bisphenol A bis(diphenyl phosphate) (BDP) | Significant condensed-phase and gas-phase action researchgate.net | Superior performance in forced flaming combustion (cone calorimeter). researchgate.net |
Influence on Thermal Stability and Melt Flowability of PC/ABS
The addition of RDP to PC/ABS blends can influence their thermal properties and processability. Aromatic phosphates like RDP can act as plasticizers, which can lead to a decrease in the heat distortion temperature (HDT) of the blend. mdpi.com For example, the addition of 9.3 wt% RDP to a PC/ABS (5:1) blend was reported to decrease the HDT from 110.0 °C to 82.0 °C. mdpi.com
| Property | Effect of RDP Addition | Reference |
|---|---|---|
| Heat Distortion Temperature (HDT) | Decreases | mdpi.com |
| Melt Flow Rate (MFR) | Increases | nih.gov |
| Char Formation | Increases | researchgate.net |
Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) Blends
RDP is a highly effective flame retardant for PPO/HIPS blends. researchgate.netdeakin.edu.aucapes.gov.brdeepdyve.com Its high efficacy in this blend is largely attributed to its strong performance in the PPO component. researchgate.netdeakin.edu.aucapes.gov.brdeepdyve.com In HIPS alone, RDP shows only moderate flame retardant activity. researchgate.netdeakin.edu.aucapes.gov.brdeepdyve.com
Poly(ethylene terephthalate) (PET) Systems
The incorporation of Resorcinol bis(diphenyl phosphate) (RDP) into Poly(ethylene terephthalate) (PET) has been explored as a method to impart flame retardancy. Research has demonstrated that RDP can be chemically integrated into the PET structure. researchgate.net One approach involves a radical addition reaction, where RDP is chemically bound to the ends of the PET polymer chains. researchgate.netcapes.gov.br This "radical endcapping" is confirmed through spectroscopic analysis, such as solid-state FT-NMR and FT-IR, which show the presence of phosphorus-carbon bonds. capes.gov.br
Despite this chemical modification, studies on the thermal characteristics of PET with incorporated RDP (PET-RDP) have shown that there are no significant changes in the thermal stability of the polymer when compared to pure PET. capes.gov.br This suggests that while RDP can be effectively integrated into the PET backbone, its primary role in this system is centered on its flame retardant actions during combustion rather than altering the inherent thermal degradation profile of the polymer under normal processing conditions. researchgate.netcapes.gov.br The flame retardancy mechanism of RDP in polymer blends often involves both gas phase and condensed phase actions. deepdyve.comdeakin.edu.auresearchgate.netstonybrook.edu In the gas phase, phosphorus-containing radicals are released during combustion, which can quench the high-energy radicals in the flame, thus inhibiting the combustion process. deepdyve.com In the condensed phase, RDP can promote the formation of a char layer on the polymer surface, which acts as a barrier to heat and mass transfer, further impeding combustion. deakin.edu.auresearchgate.net
Poly(lactic acid) (PLA) Composites
Poly(lactic acid) (PLA), a biodegradable and widely used polymer, suffers from high flammability, which limits its application in certain fields. Resorcinol bis(diphenyl phosphate) has been investigated as an effective flame retardant for PLA, often in combination with other additives to create synergistic effects.
In one study, PLA composites were engineered with RDP-coated cellulose (B213188) fibers. The introduction of just 8% by mass of these coated fibers resulted in a composite that could self-extinguish in under two seconds and achieved a UL-94 V-0 rating, the highest classification for flame retardancy in this test. The mechanism behind this enhanced performance involves the dehydration of cellulose in the presence of RDP, which has a cooling effect and reduces combustion. Furthermore, these composites exhibited significant improvements in mechanical properties, including impact strength, dynamic and elastic moduli, and tensile strength, compared to neat PLA.
Another approach involves the use of RDP in conjunction with ammonium (B1175870) polyphosphate (APP). Research has shown that a composite with a very low loading of 2 wt% APP and 0.12 wt% RDP can achieve a UL-94 V-0 rating. capes.gov.br In this system, RDP acts as a compatibilizer, improving the dispersion of APP particles within the PLA matrix. capes.gov.br This enhanced dispersion leads to more efficient flame retardant action. capes.gov.br The improved compatibility also helps to maintain the mechanical properties of the composite, making them comparable to those of pure PLA, which is crucial for applications such as 3D printing filaments. capes.gov.br
Table 1: Flame Retardancy and Mechanical Properties of RDP-Containing PLA Composites
| Composite System | Additive Loading | UL-94 Rating | Key Finding |
| PLA/RDP-Coated Cellulose Fibers | 8 wt% | V-0 | RDP-coated fibers enhance flame retardancy and mechanical properties. |
| PLA/APP/RDP | 2 wt% APP, 0.12 wt% RDP | V-0 | RDP acts as a compatibilizer, improving APP dispersion and flame retardant efficiency. capes.gov.br |
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB) as a Thermal Stabilizer
Beyond flame retardancy, Resorcinol bis(diphenyl phosphate) has been shown to function as an effective thermal stabilizer for certain biodegradable polymers. A study on Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB), a semi-crystalline polyester, investigated the influence of RDP on its thermal stability. deepdyve.com
The addition of 20% RDP to P34HB was found to significantly increase the initial and maximum degradation temperatures of the polymer. deepdyve.com Specifically, the temperature at which 1% mass loss occurred (T1%) in a nitrogen atmosphere increased by 60.8 °C, and the temperature at 5% mass loss (T5%) in an air atmosphere increased by 19.5 °C compared to neat P34HB. deepdyve.com The proposed mechanism for this enhanced thermal stability is that RDP postpones the thermal degradation process by inhibiting intramolecular ester exchange and cis-scission reactions. deepdyve.com This is achieved through end-capping of the polymer chains, chain extension, and steric hindrance effects imparted by the RDP molecules. deepdyve.com
In addition to thermal stabilization, RDP was also found to improve the toughness and melt flowability of P34HB due to its plasticizing effects. deepdyve.com This dual functionality of RDP as both a thermal stabilizer and a processing aid presents an innovative approach to improving the processability of polyhydroxyalkanoates (PHAs) for broader applications. deepdyve.com
Table 2: Thermal Stability Enhancement of P34HB with RDP
| Property | Neat P34HB | P34HB with 20% RDP | Improvement |
| T1% (N2 atmosphere) | Not specified | Increased | 60.8 °C deepdyve.com |
| T5% (Air atmosphere) | Not specified | Increased | 19.5 °C deepdyve.com |
Research on Functionalization and Compatibility in Polymer Composites
A significant area of research focuses on the functionalization of Resorcinol bis(diphenyl phosphate) and the improvement of its compatibility within various polymer matrices to enhance its performance and prevent issues like migration and exudation. capes.gov.br
One method of functionalization involves the chemical incorporation of RDP into the polymer backbone. As seen in PET systems, RDP can be made to react with the polymer, forming chemical bonds that permanently anchor it within the matrix. researchgate.netcapes.gov.br
Improving compatibility is crucial, especially in polymer blends where RDP might have poor miscibility with one or more components. Several strategies have been explored:
Use of Compatibilizers: In poly(butylene terephthalate) (PBT) composites, particularly those that are not glass-reinforced, combining RDP with a novolac resin has been shown to be an effective fire retardant system. The novolac appears to prevent the exudation of the phosphate ester to the surface and aids in the crystallization of the PBT. capes.gov.br For styrene-b-ethylene/butylene-b-styrene (SEBS)/poly(phenylene oxide) (PPO) blends, the addition of maleic anhydride (B1165640) grafted SEBS (SEBS-g-MAH) acts as a compatibilizer, enabling a combination of RDP and mica to achieve a UL-94 V-0 rating. capes.gov.br In other systems, beta-cyclodextrin (B164692) has been used as a compatibilizer for RDP in a composite emulsion. capes.gov.br
Coating and Encapsulation: Coating reinforcing fillers with RDP is another approach. In PLA composites, coating cellulose fibers with RDP not only delivers the flame retardant to the system but also improves the interaction between the fibers and the PLA matrix.
These research directions highlight the ongoing efforts to tailor the properties of RDP and its interaction with polymers to create more effective and durable flame-retardant materials.
Environmental Behavior and Fate of Rdp: Transport, Transformation, and Distribution Research
Environmental Occurrence and Distribution Studies
Research has confirmed the presence of RDP in both indoor and outdoor environmental compartments, indicating its widespread distribution.
Indoor environments, particularly those with a high density of electronic devices, are significant reservoirs for RDP. Numerous studies have detected RDP in house dust and dust collected directly from electronic and electrical equipment.
A 2016 study analyzing indoor dust collected on and around electrical and electronic equipment containing RDP identified significant concentrations of the flame retardant. The study reported RDP concentrations in these dust samples ranging from 23 to 29,118 nanograms per gram (ng/g). acs.orgnih.gov Alongside RDP, the study also detected high concentrations of triphenyl phosphate (B84403) (TPHP), a common impurity or breakdown product of RDP formulations, with levels between 222 and 50,728 ng/g. acs.orgnih.gov The presence of these compounds in dust highlights their capacity to migrate from products into the indoor environment. acs.orgnih.gov
Another study focusing on various microenvironments in several European countries also found RDP in dust samples. capes.gov.br The frequent detection of RDP and its impurities in indoor dust suggests a continuous release from treated products. acs.orgnih.gov
Table 1: Concentration of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and Triphenyl phosphate (TPHP) in Indoor Dust from Electrical/Electronic Equipment
| Compound | Concentration Range (ng/g) | Reference |
| Resorcinol bis(diphenyl phosphate) (RDP) | 23 - 29,118 | acs.orgnih.gov |
| Triphenyl phosphate (TPHP) | 222 - 50,728 | acs.orgnih.gov |
This table presents data from a 2016 study on dust collected from electrical and electronic equipment.
The environmental footprint of RDP extends beyond the indoor environment. Studies have begun to document its presence in various outdoor compartments, although data is more limited compared to indoor matrices.
Research has identified RDP as a widespread environmental pollutant. nih.gov One study highlighted its detection in river and estuarine waters, indicating its transport from terrestrial sources to aquatic systems. nih.gov While specific concentrations in these water bodies were not detailed in the available literature, the presence itself is a key finding.
Furthermore, a study investigating the in vitro metabolism of RDP noted that its degradation products and impurities are of potential environmental importance, suggesting they may also be found in various environmental compartments. acs.orgnih.gov The hydrolysis of RDP can lead to the formation of other compounds that persist and are transported in the environment. acs.orgnih.govnih.gov
While comprehensive data on RDP concentrations in a wide range of soil and water environments remains an area for further research, the current findings confirm its presence in these compartments, likely originating from the disposal and leaching of RDP-containing products and the deposition of contaminated dust.
Migration and Release Pathways of RDP from Products
The primary mechanism for RDP entering the environment is through its migration and release from the multitude of products in which it is used as an additive flame retardant.
As an additive flame retardant, RDP is physically mixed with the polymer rather than being chemically bonded. This lack of covalent bonding allows for its gradual release from the product matrix over time through processes of volatilization and abrasion.
Studies have shown a direct link between the presence of RDP in products, particularly electronics, and its concentration in surrounding indoor dust. acs.orgnih.gov The analysis of plastics from electrical and electronic equipment confirmed the presence of RDP and its oligomers. acs.orgnih.gov The subsequent detection of these same compounds in dust collected from these devices demonstrates a clear migration pathway. acs.orgnih.gov The high concentrations found in dust strongly suggest that these compounds can easily migrate into the environment. acs.orgnih.gov
The release of RDP is not limited to its pure form. Impurities, byproducts, and breakdown products present in the original RDP formulation used in products can also migrate into the environment. acs.orgnih.gov
A critical area of investigation for any chemical used in consumer products is its potential to migrate into food. However, based on the reviewed scientific literature, there is a significant lack of specific data on the migration of Resorcinol bis(diphenyl phosphate) from plastic food packaging simulants into foods.
While RDP is used in various plastics, including those that could potentially be used in food contact materials like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) alloys, specific studies quantifying its migration into food simulants were not identified. additivesforpolymer.comresearchgate.netgoyenchemical.com
General principles of migration from food contact materials indicate that substances not chemically bound to the packaging material can transfer to food, with the rate and extent of migration influenced by factors such as the chemical's concentration in the material, the temperature, the type of food, and the contact time. For additive flame retardants, this potential for migration is a recognized concern. However, without specific testing of RDP in food simulants, the extent of this potential pathway for human exposure remains unquantified. Further research is needed to address this knowledge gap.
Environmental Transformation and Degradation Pathways
Once released into the environment, RDP is subject to various transformation and degradation processes that determine its ultimate fate. The primary documented pathway is hydrolysis, with potential for biodegradation and photodegradation also being considered for organophosphate esters in general.
In vitro metabolism studies of RDP have shown that it can be readily hydrolyzed, leading to the formation of a variety of compounds, including diphenyl phosphate, para-hydroxy-triphenyl phosphate, and para-hydroxy RDP. acs.orgnih.gov These degradation products can then be further metabolized. acs.orgnih.gov
Research on organophosphate flame retardants as a class indicates that hydrolysis is a significant degradation pathway in aqueous environments. acs.orgnih.gov The rate of hydrolysis is pH-dependent, with increased degradation observed in alkaline solutions. acs.orgnih.gov Furthermore, the presence of metal (hydr)oxide minerals in soil and aquatic environments can catalyze the hydrolysis of OFRs, significantly reducing their half-lives. acs.org While hydrolysis at neutral pH in homogeneous solutions can be slow, mineral-catalyzed hydrolysis may be a major factor controlling the fate of these compounds in natural environments. acs.org
The potential for photodegradation of organophosphate esters in water has also been reviewed, suggesting that sunlight can contribute to their breakdown. nih.govmdpi.commdpi.com Similarly, biological degradation through microbial activity is a recognized pathway for some organophosphate esters. nih.govmdpi.commdpi.com However, specific studies detailing the rates and products of the biodegradation and photodegradation of RDP in various environmental compartments are limited. The stability of different organophosphate esters can vary, with some, like chlorinated OPEs, being more resistant to degradation. mdpi.com
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
The breakdown of RDP in the environment can occur through non-biological processes known as abiotic degradation. One of the key pathways identified for RDP is hydrolysis. nih.govgoyenchemical.com Studies have shown that RDP and its associated oligomers can be readily hydrolyzed. nih.gov This process involves the chemical reaction with water, leading to the cleavage of the phosphate ester bonds and the formation of various degradation products. nih.gov Some sources describe RDP as having excellent hydrolytic stability, which may seem contradictory but likely refers to its performance in industrial applications rather than its ultimate fate in the environment over long periods. goyenchemical.com
Currently, there is a lack of specific published research focusing on the photolysis of RDP. Photolysis, or degradation by light, is another significant abiotic pathway for many organic pollutants. The absence of detailed studies on the photodegradation rates and products of RDP represents a knowledge gap in fully understanding its environmental persistence.
Formation of Degradation Products and Metabolites in the Environment
As RDP degrades in the environment, it transforms into various other chemical compounds. Research has identified several key degradation products and metabolites that are of environmental relevance. nih.gov
Screening studies of plastics containing RDP and indoor dust from electronic equipment have successfully identified hydroxylated forms of the parent compound. nih.gov Specifically, meta-hydroxylated RDP (meta-HO-RDP) has been detected in these samples. nih.gov Its presence in dust suggests that it can migrate from consumer products into the surrounding environment. nih.gov Another study investigating the in vitro metabolism of RDP also identified the formation of mono- and dihydroxy-metabolites, including para-hydroxy RDP, as a result of hydrolysis. nih.gov
Diphenyl phosphate (DPhP) is consistently identified as a significant degradation product of RDP. nih.gov The hydrolysis of RDP readily yields DPhP, among other compounds. nih.gov The formation of DPhP is not unique to RDP, as it is also a primary metabolite of other aryl phosphate esters, such as triphenyl phosphate (TPhP). nih.gov
Commercial RDP formulations are often complex mixtures containing not just the monomer but also oligomeric structures. These oligomers can also undergo transformation in the environment. Analyses of plastics and dust have detected the presence of RDP oligomers. nih.gov Furthermore, in vitro metabolism studies have shown that these oligomers can be hydrolyzed, with one investigation detecting a hydroxy-metabolite of the RDP dimer. nih.gov
Table 1: Key Degradation Products of RDP and Their Detection
| Degradation Product/Metabolite | Abbreviation | Formation Process | Detected In |
|---|---|---|---|
| meta-Hydroxylated Resorcinol bis(diphenyl phosphate) | meta-HO-RDP | Hydroxylation / Degradation | Plastics, Indoor Dust nih.gov |
| para-Hydroxylated Resorcinol bis(diphenyl phosphate) | para-HO-RDP | Hydrolysis | In vitro metabolism studies nih.gov |
| Diphenyl Phosphate | DPhP | Hydrolysis | In vitro metabolism studies nih.gov |
| Hydroxylated RDP Dimer | - | Hydrolysis of Oligomers | In vitro metabolism studies nih.gov |
| RDP Oligomers | - | Present in original formulation | Plastics, Indoor Dust nih.gov |
Bioaccumulation Potential and Environmental Persistence Assessments
The environmental persistence and potential for bioaccumulation are critical factors in assessing the environmental risk of a chemical. RDP is considered a widespread environmental pollutant. nih.gov Its detection in numerous house dust samples indicates that it can easily migrate from products into the environment, suggesting a degree of environmental persistence. nih.gov Furthermore, RDP is characterized by low volatility and high thermal stability, properties that contribute to its suitability for high-temperature industrial applications but may also contribute to its longevity in the environment. additivesforpolymer.com
Accumulation in Animal Tissues (e.g., Liver)
The environmental behavior and fate of Resorcinol bis(diphenyl phosphate) (RDP) following its release into the environment are significantly influenced by its potential for bioaccumulation in living organisms. The liver, a central organ for metabolizing foreign compounds, is a key tissue of interest for understanding the accumulation and transformation of RDP in animals. Research into the accumulation of RDP in animal tissues, particularly the liver, provides critical insights into its toxicokinetic profile and potential for adverse health effects.
Studies on the metabolism and toxicokinetics of RDP in various animal models, including rats, mice, and monkeys, have demonstrated that the compound undergoes complex metabolic processes. nih.gov In vitro investigations utilizing human liver microsomes and cytosol have been instrumental in elucidating the metabolic pathways of RDP. nih.govresearchgate.net These studies have revealed that RDP is metabolized into several byproducts, including mono- and dihydroxy-metabolites, as well as glucuronidated and sulfated conjugates. nih.govresearchgate.net Furthermore, RDP and its oligomers can be hydrolyzed, leading to the formation of compounds such as diphenyl phosphate, para-hydroxy-triphenyl phosphate, and para-hydroxy RDP, which are then subject to further metabolism. nih.govresearchgate.net
The liver's significant role in these metabolic transformations underscores its potential as a primary site for the accumulation of RDP and its metabolites. While comprehensive quantitative data from in vivo tissue distribution studies detailing the specific concentrations of RDP and its metabolites in the liver and other tissues are not widely available in the public domain based on current research, the existing metabolic studies strongly suggest that the liver is a critical organ in the processing and potential retention of this compound.
In aquatic ecosystems, organophosphate esters, a class of compounds to which RDP belongs, have been shown to induce various toxic effects in organisms like zebrafish. nih.gov For instance, exposure to RDP has been linked to intestinal microstructural damage and oxidative stress, with some effects showing gender-specificity. nih.gov While these studies focus on toxicological endpoints, they indirectly point to the uptake and distribution of RDP within the organism, with the liver being a likely target for metabolic processes.
The following table provides a summary of the types of research conducted on RDP metabolism, highlighting the central role of the liver.
| Research Type | Animal Model/System | Key Findings |
| In Vitro Metabolism | Human liver microsomes and cytosol | Identification of mono- and dihydroxy-metabolites, glucuronidated and sulfated metabolites, and hydrolysis products. nih.govresearchgate.net |
| Toxicokinetics | Rats, Mice, Monkeys | Complex metabolic patterns observed, with the liver being a key organ in processing RDP. nih.gov |
| Aquatic Toxicology | Zebrafish | RDP exposure linked to intestinal damage and oxidative stress, implying uptake and systemic distribution. nih.gov |
Further research involving detailed tissue distribution studies is necessary to quantify the accumulation of RDP and its metabolites in the liver and other organs, which would provide a more complete understanding of its bioaccumulation potential and long-term fate in animal tissues.
Toxicological Research on Rdp: Mechanisms of Action and Biological Impacts
Neurotoxicity Research
Concerns over the neurotoxic potential of RDP stem from its classification as an organophosphorus compound, a class of chemicals known to affect the nervous system. nih.gov Research has increasingly utilized the zebrafish (Danio rerio) model to rapidly assess the effects of such emerging flame retardants on vertebrate nervous system development and function. researchgate.netnih.govnih.gov
Zebrafish larvae are a well-established model for studying developmental neurotoxicity due to their rapid external development and transparent bodies, which allow for detailed observation of nervous system formation. mdpi.comnih.gov Studies using this model have shown that developmental exposure to RDP can lead to a range of neurotoxic effects, impacting the central nervous system, behavior, and neurochemical pathways. researchgate.netnih.gov
Research indicates that RDP exposure adversely affects the development of the central nervous system in zebrafish larvae. researchgate.netnih.gov These studies show that the compound can interfere with fundamental developmental processes, leading to observable malformations and disruptions in the structural formation of the CNS. researchgate.netnih.gov The effects are linked to the downregulation of key genes and proteins that are essential for proper neuronal and glial cell development and organization. researchgate.netnih.gov
RDP exposure has been demonstrated to disrupt the balance of several crucial neurotransmitters in the developing zebrafish brain. researchgate.netnih.gov Neurotransmitters are essential chemical messengers for communication between neurons, and their alteration can have profound effects on brain function. nih.gov Research has documented significant changes in the levels of key neurotransmitters following RDP exposure. researchgate.netnih.gov While studies have specifically noted alterations in several neurotransmitters, the impact on serotonin (B10506) and dopamine (B1211576) in the context of RDP exposure is an area for further investigation. researchgate.netnih.govnih.gov
Table 1: Effects of RDP Exposure on Neurotransmitter Levels in Zebrafish Larvae
| Neurotransmitter | Observed Effect | Reference |
|---|---|---|
| γ-aminobutyric acid (GABA) | Altered | researchgate.netnih.gov |
| Glutamate (B1630785) | Altered | researchgate.netnih.gov |
| Acetylcholine (B1216132) | Altered | researchgate.netnih.gov |
| Choline | Altered | researchgate.netnih.gov |
| Epinephrine | Altered | researchgate.netnih.gov |
A primary mechanism of neurotoxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing overstimulation of cholinergic pathways. nih.gov Studies have confirmed that RDP exposure significantly inhibits AChE activity in zebrafish larvae. researchgate.netnih.gov Molecular docking simulations further support this, showing a strong binding affinity between RDP and the active site of the zebrafish AChE enzyme. researchgate.netnih.gov This inhibition is a key factor contributing to the observed neurotoxic effects. researchgate.netnih.gov
The neurotoxic effects of RDP at the molecular level are evident in its impact on the expression of genes and proteins vital for CNS development. researchgate.netnih.gov Research in zebrafish larvae has shown that RDP exposure leads to the downregulation of several key transcripts and their corresponding proteins. researchgate.netnih.gov These molecules are involved in critical processes such as axon guidance, myelin formation, synapse development, and the structural integrity of neurons and glial cells. researchgate.netnih.gov
Table 2: Effects of RDP Exposure on CNS Development-Related Gene and Protein Expression in Zebrafish Larvae
| Gene/Protein | Function | Observed Effect | Reference |
|---|---|---|---|
| α1-tubulin | Cytoskeletal formation, axonogenesis | Downregulated | researchgate.netnih.gov |
| Myelin basic protein (mbp) | Myelin sheath formation | Downregulated | researchgate.netnih.gov |
| Synapsin IIa (syn2a) | Synaptic vesicle clustering, neurotransmitter release | Downregulated | researchgate.netnih.gov |
| Glial fibrillary acidic protein (gfap) | Astrocyte structure and function | Downregulated | researchgate.netnih.gov |
| Sonic hedgehog α (shhα) | Neuronal differentiation and patterning | Downregulated | researchgate.netnih.gov |
| Mesencephalic astrocyte-derived neurotrophic factor (manf) | Neuroprotection and neuronal survival | Downregulated | researchgate.netnih.gov |
| Neurogenin | Neuronal determination and differentiation | Downregulated | researchgate.netnih.gov |
| Growth-associated protein 43 (gap-43) | Axon growth and plasticity | Downregulated | researchgate.netnih.gov |
Developmental Neurotoxicity Studies (e.g., Zebrafish Models)
Blood-Brain Barrier (BBB) Permeability and Brain Bioaccumulation
Research has demonstrated that Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) can compromise the integrity of the blood-brain barrier (BBB), a critical defense mechanism that protects the brain. Studies on zebrafish have shown a significant increase in BBB permeability, recorded at 4.67 to 5.58 times higher than in control groups. nih.gov This increased permeability is associated with a reduced expression of tight junction proteins, which are essential for maintaining the barrier's structure. nih.gov Concurrently, this breach in the BBB facilitates the rapid bioaccumulation of RDP in brain tissue. nih.gov In one study, the concentration of RDP in the brain reached 15.63 ± 2.34 ng/g wet weight, indicating its ability to cross the compromised barrier and accumulate in the central nervous system. nih.gov
Table 1: Effects of RDP on the Blood-Brain Barrier and Brain Accumulation in Zebrafish
| Parameter | Finding | Source |
| BBB Permeability | 4.67-5.58-fold higher than the control group. | nih.gov |
| Brain Bioaccumulation | 15.63 ± 2.34 ng/g wet weight. | nih.gov |
Mechanistic Investigations of RDP-Induced Neurotoxicity
The neurotoxic effects of RDP are attributed to several underlying cellular and molecular mechanisms. These include the induction of oxidative stress, impairment of mitochondrial function, direct interaction with key enzymes, and disruption of essential metabolic pathways.
A primary mechanism of RDP-induced toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govnih.gov ROS are short-lived, diffusible entities that, in excess, can cause destructive damage to DNA and proteins. animbiosci.org Exposure to RDP has been shown to cause a 2.20 to 2.50-fold increase in ROS synthesis in zebrafish. nih.gov This finding is supported by broader research indicating that RDP induces more significant oxidative stress compared to other organophosphate esters. nih.gov In healthy cells, a delicate balance is maintained through the continuous generation and elimination of ROS, but pollutants can disrupt this homeostasis, leading to cellular damage. imrpress.com
Table 2: RDP-Induced Reactive Oxygen Species (ROS) Synthesis
| Organism | Fold Increase in ROS Synthesis | Source |
| Zebrafish | 2.20-2.50 | nih.gov |
The excessive production of ROS induced by RDP directly leads to mitochondrial dysfunction. nih.gov Mitochondria, essential for cellular energy production, are highly vulnerable to oxidative damage. The disruption of their function can have cascading effects on cell health and viability. The alteration of cell redox homeostasis by chemical contaminants is a key factor in inducing mitochondrial dysfunction. imrpress.com
Molecular docking is a computational technique used to predict how a molecule, such as RDP, binds to a target protein. nih.govpeerj.com This method is crucial for identifying potential interactions and understanding inhibitory mechanisms. peerj.com Acetylcholinesterase (AChE), an enzyme vital for breaking down the neurotransmitter acetylcholine, is a key target in neurotoxicity studies. plos.orgnih.gov
Molecular docking simulations have revealed that RDP can bind to the active site of zebrafish AChE with a potent binding affinity. nih.gov This interaction suggests a mechanism for the observed neurotoxicity, as the inhibition of AChE can disrupt cholinergic neurotransmission, which is essential for cognition and memory. peerj.comnih.gov Studies have confirmed that RDP exposure significantly inhibits AChE activity in zebrafish larvae, corroborating the predictions from docking simulations. nih.gov
Table 3: Molecular Docking and Enzyme Inhibition Findings for RDP
| Target Enzyme | Finding | Method | Source |
| Acetylcholinesterase (AChE) | RDP binds to the active site with potent affinity. | Molecular Docking Simulation | nih.gov |
| Acetylcholinesterase (AChE) | RDP exposure significantly inhibits enzyme activity. | In vivo (Zebrafish larvae) | nih.gov |
Metabolomic analyses have shown that RDP exposure disrupts the metabolism of critical amino acids, particularly the aromatic amino acids tryptophan and tyrosine. nih.gov These amino acids are not just building blocks for proteins; they are metabolic precursors for key neurotransmitters. nih.govyoutube.com Tryptophan is used to synthesize serotonin, while tyrosine is a precursor for dopamine and norepinephrine. nih.govyoutube.com
The disruption of tryptophan and tyrosine metabolism by RDP is directly linked to observed decreases in the production of serotonin (by 16.3%) and dopamine (by 18.1%) in the brain. nih.gov This interference with neurotransmitter synthesis pathways provides a clear mechanistic link between RDP exposure and neurobehavioral dysfunctions like anxiety and memory deficits. nih.gov
Table 4: Impact of RDP on Amino Acid Metabolism and Neurotransmitters
| Parameter | Observation | Source |
| Amino Acid Metabolism | Disruption of tryptophan and tyrosine metabolism. | nih.gov |
| Serotonin (5-HT) Production | 16.3% decrease. | nih.gov |
| Dopamine (DA) Production | 18.1% decrease. | nih.gov |
Endocrine Disruption Research
Organophosphate flame retardants (OPFRs), the chemical class to which RDP belongs, are increasingly recognized as endocrine-disrupting chemicals. researchgate.netnih.gov Research on related OPFRs has shown the potential to alter thyroid hormone regulation and synthesis. nih.gov For example, toxicological studies have demonstrated that compounds like TPHP and TDCPP can affect the levels of thyroid hormones T3 (triiodothyronine) and T4 (thyroxine) in zebrafish. nih.gov While direct evidence linking many PFRs to thyroid cancer is still developing, alterations in thyroid hormone levels have been associated with cancer risk. nih.gov The ability of OPFRs to act as endocrine disruptors represents a significant area of toxicological concern. researchgate.net
Estrogenic Effects and Estrogen Receptor (ER) Pathway Activation
RDP has been shown to exert notable estrogenic effects by activating the estrogen receptor (ER) pathway. This activity is a significant concern as it suggests that RDP can mimic the natural hormone estradiol (B170435), potentially leading to disruptions in endocrine function.
Studies have demonstrated that RDP can promote the proliferation of human breast cancer cells (MCF-7), which are commonly used to assess estrogenic activity. Research indicates that RDP induced proliferation of MCF-7 cells, with the lowest effective concentration being 2.5 μM. dntb.gov.ua The maximum enhancement of cell proliferation was observed to be 1.6-fold, which is greater than the 1.3-fold increase caused by the legacy organophosphate flame retardant, triphenyl phosphate (B84403) (TPHP). dntb.gov.ua This proliferative effect was reportedly blocked by an estrogen receptor antagonist, confirming that the mechanism is ER-dependent. dntb.gov.ua
RDP has been found to activate the transcriptional activity of estrogen receptors. In luciferase reporter gene assays, RDP initiated ER transcriptional activity at a concentration of 2.5 μM. dntb.gov.ua Notably, the level of activation by RDP was higher than that of TPHP, indicating a more potent estrogenic effect in this assay. dntb.gov.ua This activation of transcriptional activity is a key step in the cascade of events that can lead to changes in gene expression and cellular responses typically regulated by estrogen.
The estrogenic effects of RDP are rooted in its ability to bind to estrogen receptors. Competitive fluorescence binding assays have shown that RDP directly binds to the ER. dntb.gov.ua Molecular docking simulations further revealed that RDP interacts with the same binding pocket on the estrogen receptor as estradiol, the primary female sex hormone. dntb.gov.ua While they share the binding site, the specific hydrogen bonds formed are different. dntb.gov.ua
Table 1: Estrogenic Activity of Resorcinol bis(diphenyl phosphate) (RDP) in vitro
| Parameter | Finding | Source |
|---|---|---|
| Cell Proliferation (MCF-7) | Promoted proliferation with a lowest effect concentration of 2.5 μM; 1.6-fold maximum enhancement. | dntb.gov.ua |
| ER Transcriptional Activity | Activated at 2.5 μM; activity was higher than that of TPHP. | dntb.gov.ua |
| ER Binding Affinity | Showed binding to ER. | dntb.gov.ua |
Antagonistic Effects on Other Hormone Receptors (e.g., Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR))
While the estrogenic activity of RDP is a primary focus of research, the potential for organophosphate flame retardants to interact with other nuclear receptors is an area of growing interest. However, current scientific literature lacks direct evidence detailing antagonistic effects of RDP on the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Studies on other flame retardants have shown such interactions, but specific data for RDP is not yet available. ugr.esnih.govnih.gov Therefore, the capacity of RDP to act as an antagonist for GR and MR remains an area requiring further investigation to fully characterize its endocrine-disrupting profile.
Influence on Genes Associated with Steroidogenesis (e.g., cyp19, cyp11b2, cyp11a1)
Steroidogenesis is the process of producing steroid hormones from cholesterol, involving a series of enzymatic reactions. Key genes in this process include cyp19 (aromatase), which converts androgens to estrogens, and cyp11a1 and cyp11b2, which are involved in the synthesis of glucocorticoids and mineralocorticoids.
There is currently limited direct research on the specific effects of RDP on these steroidogenic genes. However, studies on other organophosphate esters (OPEs) have shown that they can disrupt steroidogenesis. For instance, some OPEs have been found to increase the basal expression of critical genes in human ovarian granulosa cells, including CYP11A1 and CYP19A1. nih.gov In zebrafish, exposure to other endocrine-disrupting chemicals has led to the induction of cyp19a1b, the brain-specific aromatase gene. diva-portal.org These findings suggest a potential mechanism by which compounds structurally related to RDP can interfere with hormone synthesis, though specific studies on RDP's influence are needed to confirm these effects.
Impacts on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine pathway that regulates reproduction. Disruption of this axis can have significant consequences for fertility and development. Several studies on organophosphate flame retardants suggest that this class of chemicals can interfere with the HPG axis. nih.govnih.gov
In fish models, which are often used to study endocrine disruption, exposure to RDP has been linked to adverse effects. Studies in zebrafish have shown that RDP can induce metabolic disruption and has the potential to disrupt the endocrine system. dntb.gov.uanih.gov While direct studies on RDP's comprehensive impact on the HPG axis are still emerging, research on similar compounds, such as the organophosphate flame retardant TDCPP, has shown sex-dependent effects on the HPG axis in adult zebrafish, including altered levels of estradiol and testosterone. nih.gov These findings in a model organism highlight the potential for RDP to affect the HPG axis, underscoring the need for further research to understand the implications for human health.
Gut Microbiota Disruption Studies
Recent research has increasingly focused on the interaction between Resorcinol bis(diphenyl phosphate) (RDP) and the complex ecosystem of the gut microbiota. Studies indicate that RDP exposure can lead to significant disturbances in this microbial community, with potential consequences for host health.
Exposure to RDP has been shown to significantly disrupt the balance of the gut microbiota, leading to a decrease in both abundance and diversity. nih.gov Studies in animal models have demonstrated these effects. For instance, in male zebrafish, RDP exposure led to significant alterations in the species richness of the intestinal microbiota. nih.gov A study on rats exposed to RDP during pregnancy and lactation also reported a significant disruption in gut microbiota homeostasis, characterized by decreased microbial abundance and diversity. nih.gov Specifically, a notable decrease in the abundance of bacteria such as Turicibacter, Adlercreutzia, and YRC22 was observed. nih.gov Research in zebrafish also highlighted alterations in Actinobacteriota and Proteobacteria following high-dose RDP exposure. nih.gov
Table 1: Observed Alterations in Gut Microbial Composition Following RDP Exposure
| Bacterial Taxa | Observed Change | Study Model | Source |
| Turicibacter | Decrease | Rat | nih.gov |
| Adlercreutzia | Decrease | Rat | nih.gov |
| YRC22 | Decrease | Rat | nih.gov |
| Actinobacteriota | Alteration | Zebrafish | nih.gov |
| Proteobacteria | Alteration | Zebrafish | nih.gov |
The disruption of microbial composition by RDP directly impacts the metabolic functions of the gut microbiome. nih.gov Exposure to RDP can result in changes to gut microbiome-related metabolism, affecting pathways crucial for host health. nih.gov In rat studies, nine critical overlapping KEGG metabolic pathways were identified as being affected, with a general decrease in the levels of related differential metabolites. nih.gov This disruption of gut microbiota homeostasis and metabolic function may elevate long-term health risks. nih.gov In zebrafish, RDP-induced metabolic disruption was also observed, with significant alterations in oxidative stress-related metabolites in the intestine. nih.gov
A significant consequence of RDP-induced gut dysbiosis is the reduction in short-chain fatty acids (SCFAs), which are crucial metabolites produced by the gut microbiota. nih.gov Research has found a direct correlation between RDP exposure and reduced levels of SCFAs. nih.gov This finding is consistent with the observed disruption in the gut microbiota, as SCFAs are key products of microbial fermentation of dietary fibers. nih.gov The decrease in these vital metabolites points to a significant impairment of the metabolic output of the gut microbiome following exposure to RDP. nih.gov
Emerging evidence suggests that the neurotoxic effects of RDP may be mediated through the gut-brain axis. nih.gov The gut-brain axis is a bidirectional communication network that links the central nervous system with the enteric nervous system, and disturbances in the gut microbiota can influence neurological function. nih.govfrontiersin.org
A study in zebrafish established a mechanistic hypothesis for RDP-induced neurotoxicity involving this axis. nih.gov It was found that high-dose RDP exposure led to alterations in the gut microbiota, specifically affecting Actinobacteriota and Proteobacteria. nih.gov This dysbiosis was linked to the disruption of key metabolic pathways, including tryptophan, tyrosine, and arachidonic acid metabolism. nih.gov The alteration of these pathways resulted in a decreased production of the neurotransmitters serotonin (5-HT) and dopamine (DA) in the brain, contributing to neurobehavioral issues such as anxiety-like symptoms and memory deficits. nih.gov RDP exposure was also associated with increased permeability of the blood-brain barrier. nih.gov These findings provide valuable insights into the mechanisms through which RDP can exert neurotoxic effects via the gut-brain axis. nih.gov
Table 2: RDP-Induced Changes in the Gut-Brain Axis (Zebrafish Model)
| Parameter | Observed Effect | Source |
| Gut Microbiota | Alterations in Actinobacteriota and Proteobacteria | nih.gov |
| Metabolic Pathways | Alteration of tryptophan, tyrosine, and arachidonic acid metabolism | nih.gov |
| Neurotransmitters | Decreased production of serotonin (5-HT) and dopamine (DA) | nih.gov |
| Neurobehavior | Anxiety-like symptoms and memory deficits | nih.gov |
In Vitro and In Vivo Metabolism Studies
Understanding the metabolic fate of RDP in the human body is crucial for assessing exposure and potential toxicity. In vitro studies using human-derived materials have begun to elucidate these pathways.
To identify human-specific biomarkers of RDP exposure, its metabolism has been investigated using human liver microsomes (HLM) and human liver cytosol (HLCYT). nih.govduke.edudntb.gov.ua These in vitro systems allow for the study of metabolic transformations that occur in the liver. duke.edu
The research indicates that RDP is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of mono- and dihydroxy-metabolites. nih.govduke.edu Following this initial phase of metabolism, the hydroxylated metabolites can undergo further conjugation. Both glucuronidated and sulfated metabolites of RDP have been detected, indicating the involvement of uridine (B1682114) glucuronic acid transferase (UGT) and sulfotransferase (SULT) enzymes. nih.govduke.edu
Furthermore, RDP and its oligomers are readily hydrolyzed, breaking down into compounds such as diphenyl phosphate (DPHP), para-hydroxy-triphenyl phosphate, and para-hydroxy RDP. duke.edudntb.gov.ua These breakdown products can then be further metabolized. duke.edu For the RDP oligomers, only a hydroxy-metabolite of the dimer has been detected in these in vitro systems. duke.edudntb.gov.ua
Table 3: Metabolites of Resorcinol bis(diphenyl phosphate) (RDP) Identified in In Vitro Human Liver Models
| Parent Compound | Metabolic Process | Metabolites Detected | Enzyme System | Source |
| RDP | Hydroxylation | Mono-hydroxy-RDP, Di-hydroxy-RDP | Cytochrome P450 (CYP) | duke.edu, nih.gov |
| RDP | Glucuronidation | Glucuronidated RDP metabolites | UGT | duke.edu, nih.gov |
| RDP | Sulfation | Sulfated RDP metabolites | SULT | duke.edu, nih.gov |
| RDP & Oligomers | Hydrolysis | Diphenyl phosphate (DPHP), para-hydroxy-triphenyl phosphate, para-hydroxy RDP | Not specified | duke.edu, dntb.gov.ua |
| RDP Dimer | Hydroxylation | Hydroxy-metabolite of the dimer | Not specified | duke.edu, dntb.gov.ua |
Human Metabolism of RDP and Oligomers (e.g., using Liver Microsomes and Cytosol)
Identification of Hydroxy-Metabolites (Mono- and Dihydroxy-)
The metabolism of Resorcinol bis(diphenyl phosphate) (RDP) involves oxidative processes primarily mediated by cytochrome P450 (CYP) enzymes. acs.org Research using human liver microsomes has successfully identified the formation of both mono- and dihydroxylated metabolites of RDP. nih.govacs.orgresearchgate.net This hydroxylation is a common phase I metabolic pathway for organophosphorus flame retardants. acs.org
Specifically, studies have detected the presence of hydroxy-RDP (HO-RDP) and dihydroxy-RDP (diHO-RDP) as products of RDP metabolism. acs.org The formation of these hydroxylated compounds is significant as they represent key intermediates that can undergo further metabolic transformations. nih.govacs.org In addition to the parent compound, impurities within RDP formulations, such as triphenyl phosphate (TPHP), also undergo similar metabolic processes, leading to the formation of hydroxy-TPHP and dihydroxy-TPHP. acs.org
| Metabolite Type | Specific Metabolites Identified | Source |
| Mono-hydroxy | Mono-hydroxy-RDP (HO-RDP) | acs.orgnih.gov |
| Mono-hydroxy-triphenyl phosphate (from TPHP impurity) | acs.orgresearchgate.net | |
| Di-hydroxy | Dihydroxy-RDP (diHO-RDP) | acs.orgnih.gov |
| Dihydroxy-triphenyl phosphate (from TPHP impurity) | acs.org |
Detection of Glucuronidated and Sulfated Metabolites
Following the initial hydroxylation, the mono- and dihydroxy-metabolites of RDP undergo phase II conjugation reactions. acs.orgnih.gov Investigations utilizing human liver cytosol have confirmed the formation of both glucuronidated and sulfated metabolites. nih.govacs.orgresearchgate.net These conjugation processes, facilitated by UDP-glucuronosyltransferases (UGT) and sulfotransferases (SULT) enzymes, increase the water solubility of the metabolites, preparing them for excretion. acs.org
The detection of these conjugates is crucial for understanding the complete metabolic fate of RDP in biological systems. acs.org Sulfated and glucuronidated forms of hydroxy-RDP and dihydroxy-RDP have been identified, indicating a comprehensive detoxification pathway. acs.orgalfa-chemistry.com The study of sulfated metabolites, in particular, is a growing field for understanding the co-metabolism between host systems and their gut microbiomes, as well as for tracking exposure to xenobiotics. mdpi.comfrontiersin.org
Hydrolysis Products (e.g., Diphenyl Phosphate, para-hydroxy-triphenyl phosphate, para-hydroxy RDP)
RDP and its oligomers are susceptible to both chemical and enzymatic hydrolysis. nih.govacs.org This breakdown process yields several important products. One of the primary hydrolysis products is diphenyl phosphate (DPHP). acs.orgresearchgate.net The formation of DPHP is significant because it is a common metabolite for several aryl-PFRs, not just RDP, which has implications for its use as a general biomarker of exposure. acs.orgresearchgate.net
Other identified hydrolysis products include para-hydroxy-triphenyl phosphate and para-hydroxy RDP. nih.govacs.orgalfa-chemistry.com These compounds can then be further metabolized, entering the same pathways as other hydroxylated intermediates. nih.govacs.orgresearchgate.net The identification of these degradation products is important for environmental monitoring and for accurately assessing human exposure pathways. acs.org
| Hydrolysis Product | Precursor |
| Diphenyl Phosphate (DPHP) | RDP |
| para-hydroxy-triphenyl phosphate | RDP |
| para-hydroxy RDP | RDP |
Animal Metabolism and Toxicokinetics (e.g., in Rats, Monkeys, Mice, Zebrafish)
Studies on the metabolism and toxicokinetics of RDP have been conducted in various animal models, revealing species-specific differences and common pathways. In vivo research involving rats, mice, and monkeys has shown that after exposure, RDP is metabolized and its byproducts are excreted. acs.org The major metabolites identified in the feces of these animals included resorcinol, diphenyl phosphate (DPHP), hydroxy-DPHP, hydroxy-RDP, and dihydroxy-RDP. acs.org
In zebrafish models, exposure to RDP has been linked to developmental neurotoxicity, alterations in gut microbiota, and oxidative stress, indicating its potential for aquatic toxicity. researchgate.net Research in Sprague-Dawley rats focused on intergenerational exposure demonstrated that RDP can accumulate in tissues and disrupt gut microbiota homeostasis. gdut.edu.cn
Tissue Distribution of Metabolites
Upon absorption, RDP and its metabolites are distributed to various tissues. Research has demonstrated that RDP accumulates in the liver of both maternal rats and their offspring following oral exposure. gdut.edu.cn This hepatic accumulation was observed to increase with the duration of exposure, suggesting that the rate of intake can exceed the body's capacity for metabolism and elimination in chronic exposure scenarios. gdut.edu.cn The presence of major metabolites in the feces of rats, mice, and monkeys points to the liver and gastrointestinal tract as primary sites for metabolism and subsequent excretion. acs.org
Depuration of Metabolites from Tissues
Depuration, the process by which an organism eliminates a chemical, is a key aspect of toxicokinetics. For RDP, the primary route of elimination for its metabolites is through fecal excretion, as identified in studies with rats, mice, and monkeys. acs.org However, the observation that RDP concentrations can build up in the liver of rats over time with continued exposure suggests that depuration may not be rapid enough to prevent accumulation under certain conditions. gdut.edu.cn This indicates a potential for bioaccumulation in specific organs with prolonged exposure. gdut.edu.cn
Intergenerational Transfer and Long-Term Health Risks Research (e.g., in Rats)
A significant area of toxicological concern is the potential for intergenerational transfer of chemicals from mother to offspring. A study involving female Sprague-Dawley rats exposed to RDP orally from the beginning of pregnancy through the lactation period confirmed this risk. gdut.edu.cn RDP was detected in the livers of both the exposed maternal rats and their offspring, demonstrating its capacity to cross the placental barrier and be transferred via lactation. gdut.edu.cn
This maternal transfer and subsequent accumulation were associated with significant adverse health effects. The research revealed that RDP exposure disrupted the homeostasis of gut microbiota in both mothers and pups, leading to decreased microbial abundance and diversity. gdut.edu.cn This dysbiosis was correlated with altered glycollipid metabolism and reduced levels of short-chain fatty acids, which are crucial metabolites produced by gut bacteria. gdut.edu.cn These findings suggest that early-life exposure to RDP may increase long-term health risks related to inflammation, obesity, and other metabolic diseases. gdut.edu.cn
| Animal Model | Key Findings | Reference |
| Rat | Intergenerational transfer (placental and lactational). Accumulation in liver of dams and offspring. Disruption of gut microbiota and metabolic function. | gdut.edu.cn |
| Rat, Mouse, Monkey | Major fecal metabolites identified as resorcinol, DPHP, hydroxy-DPHP, hydroxy-RDP, and dihydroxy-RDP. | acs.org |
| Zebrafish | Evidence of developmental neurotoxicity and alterations to gut microbiota. | researchgate.net |
Comparative Toxicity Assessments with Other Organophosphate Esters
The toxicological profile of Resorcinol bis(diphenyl phosphate) (RDP) is often evaluated in the context of other organophosphate esters (OPEs), particularly legacy compounds like triphenyl phosphate (TPHP) for which RDP serves as a replacement, and other high-production volume OPEs. nih.govresearchgate.netacs.org These comparative assessments are crucial for understanding whether RDP represents a safer alternative and for elucidating shared or distinct mechanisms of toxicity within the OPE class. Research has focused on several key areas of toxicological impact, including endocrine disruption, neurotoxicity, and organ-specific effects.
Comparative Endocrine Disrupting Effects
A significant area of investigation has been the comparative estrogenic activity of RDP and TPHP. In vitro studies have demonstrated that RDP exerts more potent estrogenic effects than TPHP. nih.gov
Cell Proliferation: In studies using the MCF-7 human breast cancer cell line, a model for assessing estrogenicity, RDP was found to promote cell proliferation more effectively than TPHP. RDP induced a 1.6-fold increase in proliferation, compared to a 1.3-fold enhancement by TPHP. nih.gov This proliferative effect was shown to be mediated through the estrogen receptor (ER), as it was completely inhibited by an ER antagonist. nih.gov
Estrogen Receptor Binding and Activation: The stronger estrogenic activity of RDP is supported by its higher binding affinity for the estrogen receptor. Competitive fluorescence binding assays revealed that RDP binds to the ER with an IC₁₀ of 0.26 μM, which is approximately 20 times lower than that of TPHP (5.6 μM), indicating a much stronger interaction. nih.gov Furthermore, in luciferase reporter gene assays, both RDP and TPHP activated ER transcriptional activity, but the activity was significantly higher for RDP. nih.gov Molecular docking simulations suggest that both compounds interact with the same binding pocket on the estrogen receptor as estradiol, though through different hydrogen bonds. nih.gov
Table 1: Comparative Estrogenic Activity of RDP and TPHP
| Parameter | Resorcinol bis(diphenyl phosphate) (RDP) | Triphenyl phosphate (TPHP) | Key Finding | Reference |
|---|---|---|---|---|
| MCF-7 Cell Proliferation | 1.6-fold enhancement | 1.3-fold enhancement | RDP shows greater promotion of cell proliferation. | nih.gov |
| ER Binding Affinity (IC₁₀) | 0.26 μM | 5.6 μM | RDP binds to the estrogen receptor with ~20-fold higher affinity. | nih.gov |
| ER Transcriptional Activity | Higher activity | Lower activity | RDP is a more potent activator of the estrogen receptor. | nih.gov |
Comparative Neurodevelopmental Toxicity
Given that RDP shares structural similarities with TPHP, a known neurotoxin, its potential for neurotoxicity has been a focus of comparative research. nih.govresearchgate.net
Zebrafish Model: Studies using zebrafish larvae, a common model for developmental neurotoxicity, have shown that RDP exposure leads to significant adverse effects. These include decreased heart rates, reduced body length, and increased rates of physical malformation. nih.gov Behaviorally, RDP exposure reduced locomotor activity and the response to a flash stimulus. nih.gov Mechanistically, RDP was found to inhibit acetylcholinesterase (AChE) activity and alter the levels of several key neurotransmitters, including γ-aminobutyric acid (GABA), glutamate, and acetylcholine. nih.gov It also downregulated genes and proteins crucial for the development of the central nervous system. nih.gov
Comparison with Other OPEs: While direct comparative neurotoxicity studies between RDP and other specific OPEs in the same model are limited, broader studies provide context. Research on a 3D rat primary brainsphere model compared the effects of OPEs like TPHP, isopropylated phenyl phosphate (IPP), and others with the brominated flame retardant BDE-47. researchgate.net The study concluded that the tested OPEs exerted stronger developmental neurotoxic effects than BDE-47 at similar concentrations. researchgate.net These OPEs were found to decrease neurotransmitter levels (glutamate and GABA), interfere with myelination, and induce markers of astrogliosis and inflammation, suggesting a class-wide potential for developmental neurotoxicity that may also be relevant for RDP. researchgate.net
Table 2: Comparison of Neurodevelopmental Effects of RDP and Other OPEs
| Toxicological Endpoint | Resorcinol bis(diphenyl phosphate) (RDP) (in Zebrafish) | Other OPEs (e.g., TPHP, IPP) (in Rat Brainspheres) | Reference |
|---|---|---|---|
| General Developmental Effects | Decreased body length, increased malformations. | Not directly assessed in this model. | nih.gov |
| Neurotransmitter Levels | Altered levels of GABA, glutamate, acetylcholine. | Decreased levels of glutamate and GABA. | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) Inhibition | Significant inhibition of AChE activity. | Generally considered weaker AChE inhibitors than OP pesticides. | nih.govnih.gov |
| Myelination | Downregulation of myelin-related genes (e.g., mbp). | Interference with myelination. | nih.govresearchgate.net |
| Inflammatory Response | Not specifically reported. | Suggested induction of an inflammatory response. | researchgate.net |
Comparative Intestinal and Metabolic Toxicity
Recent research has explored the differential effects of OPEs on gut health and metabolism, revealing significant differences between RDP and other compounds.
Comparison with TCPP: A study in adult zebrafish directly compared the effects of RDP and tris(1-chloro-2-propyl) phosphate (TCPP). The results indicated that RDP induced more severe intestinal microstructural damage and higher levels of oxidative stress compared to TCPP. nih.gov Notably, these effects were more pronounced in male zebrafish, suggesting a sex-dependent toxicity. nih.gov The study also found that both OPEs altered the gut microbiota and oxidative stress-related metabolites, but the impact from RDP was more significant. nih.gov
Table 3: Comparative Intestinal Toxicity of RDP and TCPP in Zebrafish
| Effect | Resorcinol bis(diphenyl phosphate) (RDP) | Tris(1-chloro-2-propyl) phosphate (TCPP) | Key Finding | Reference |
|---|---|---|---|---|
| Intestinal Microstructural Damage | More pronounced | Less pronounced | RDP causes more severe gut damage. | nih.gov |
| Oxidative Stress | More pronounced | Less pronounced | RDP induces a stronger oxidative stress response in the gut. | nih.gov |
| Sex-Specific Effects | Effects more pronounced in males. | Gender-specific effects observed, but less pronounced than RDP. | RDP shows greater sex-dependent toxicity. | nih.gov |
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Resorcinol bis(diphenyl phosphate) | RDP |
| Triphenyl phosphate | TPHP |
| Tris(1-chloro-2-propyl) phosphate | TCPP |
| Isopropylated phenyl phosphate | IPP |
| Isodecyl diphenyl phosphate | IDDP |
| Tricresyl phosphate | TMPP |
| Polybrominated diphenyl ethers | PBDEs |
| Estradiol | - |
| γ-aminobutyric acid | GABA |
| Glutamate | - |
| Acetylcholine | - |
Analytical and Biomonitoring Methodologies for Rdp and Its Metabolites
Chromatographic and Spectrometric Techniques for Detection and Quantification
The identification and quantification of RDP and its metabolites rely on a range of sophisticated analytical instrumentation. These techniques offer high precision and accuracy, enabling the detection of trace levels of these compounds.
High-Resolution Time-of-Flight Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a time-of-flight (TOF) analyzer, is a powerful tool for the analysis of RDP. filab.frmeasurlabs.com HRMS provides highly accurate mass measurements, which aids in the confident identification of molecular structures, from small organic molecules to larger macromolecules. measurlabs.com This technique is instrumental in identifying unknown compounds due to its high precision compared to lower-resolution methods. measurlabs.com
In the context of RDP, HRMS has been utilized for the identification of its impurities, byproducts, and breakdown products in consumer products and environmental samples like dust. nih.gov Screening methods based on wide-scope solvent extraction followed by HRMS analysis have successfully identified a variety of RDP-related compounds in plastics from electrical and electronic equipment and the surrounding indoor dust. nih.gov The high resolving power of HRMS is crucial for distinguishing between compounds with very similar molecular weights, a common challenge in the analysis of complex environmental samples. filab.fr
Key Findings from HRMS Studies:
| Compound Group | Detected in Plastics | Detected in Dust | Reference |
| Triphenyl phosphate (B84403) (TPHP) | Yes | Yes | nih.gov |
| Hydroxylated TPHP and RDP | Yes | Yes | nih.gov |
| Dihydroxylated TPHP | Yes | No | nih.gov |
| RDP with loss of a phenyl group | Yes | Yes | nih.gov |
| RDP oligomers | Yes | Yes | nih.gov |
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Time-of-Flight Mass Spectrometry (LC-APCI-TOF)
Liquid chromatography combined with atmospheric pressure chemical ionization and a time-of-flight mass spectrometer (LC-APCI-TOF) has proven to be an effective method for the analysis of RDP in consumer products. nih.gov This technique is particularly advantageous as the APCI source can offer better sensitivity and reduced matrix effects for the analysis of certain organophosphorus flame retardants compared to the more commonly used electrospray ionization (ESI) source. nih.gov
A study employing LC-APCI-TOF successfully quantified RDP in various plastic and electronic consumer products, with detection limits low enough for trace-level analysis. nih.gov The method's ability to handle complex sample matrices makes it well-suited for screening a wide range of consumer goods for the presence of RDP. nih.gov
Detection Limits and Concentrations of RDP using LC-APCI-TOF:
| Parameter | Value | Reference |
| Detection Limit for RDP | 0.001% w/w | nih.gov |
| Concentration Range in Products (purchased before 2006) | 0.005–7.8% w/w | nih.gov |
| Concentration Range in Products (purchased in 2012) | 0.002–0.3% w/w | nih.gov |
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA/FTIR)
Thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is a powerful technique for characterizing the thermal decomposition of materials and identifying the evolved gases. bruker.comfilab.freag.com TGA measures the mass loss of a sample as a function of temperature, providing information on thermal stability, while the coupled FTIR analyzes the chemical composition of the gases released during decomposition. filab.freag.com
This combined technique can be applied to products containing RDP to understand its behavior at elevated temperatures, such as those that might occur during manufacturing processes or in the event of a fire. The analysis of the evolved gases can help identify the breakdown products of RDP and the polymer matrix, offering insights into potential environmental and health risks associated with the thermal degradation of RDP-containing materials. acs.org
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used and robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. wikipedia.orgthermofisher.comyoutube.cominnovatechlabs.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. youtube.com
GC/MS is a "gold standard" for forensic substance identification and is extensively used in environmental analysis for monitoring contaminants in air, water, and soil. wikipedia.orgthermofisher.com While less commonly cited specifically for RDP compared to LC-based methods due to RDP's lower volatility, GC/MS can be employed for the analysis of more volatile breakdown products or impurities associated with RDP formulations. The high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte, which needs to be considered during method development. wikipedia.org
Solid-State Nuclear Magnetic Resonance (NMR) (e.g., 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a valuable tool for the structural characterization of phosphorus-containing compounds like RDP. wikipedia.orgnih.govyoutube.com ³¹P NMR is a routine technique due to the 100% natural abundance of the ³¹P isotope and its spin of 1/2, which simplifies spectral interpretation. wikipedia.org The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing detailed information about its bonding and structure. nih.gov
Solid-state NMR is particularly useful for analyzing RDP within a polymer matrix without the need for extraction, providing information about the state and distribution of the flame retardant in the final product. youtube.comresearchgate.net
Sample Preparation and Extraction Methods for Environmental and Biological Matrices
Effective sample preparation is a crucial step in the analytical workflow for RDP and its metabolites, as it involves isolating the target analytes from complex matrices and concentrating them to levels suitable for instrumental analysis. pjoes.comresearchgate.netmdpi.com The choice of extraction method depends on the nature of the sample (e.g., dust, plastic, biological fluid) and the specific analytical technique to be used.
For solid samples such as plastics and electronic waste, a common approach involves solvent extraction. nih.gov A wide-scope extraction method has been successfully used to extract RDP and its related impurities from these materials. nih.gov This often involves dissolving the plastic in a suitable solvent, followed by precipitation of the polymer and subsequent analysis of the supernatant containing the flame retardants.
In the case of environmental samples like indoor dust, similar solvent extraction techniques are employed. nih.gov These methods are designed to efficiently recover RDP and its metabolites while minimizing the co-extraction of interfering substances from the complex dust matrix. nih.gov
For biological matrices, which can include urine, blood, or tissue, the extraction methods must be capable of removing proteins, lipids, and other endogenous components that can interfere with the analysis. nih.govnih.gov Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly utilized for this purpose. nih.govnih.gov SPE, in particular, offers a high degree of selectivity and can be automated for high-throughput analysis. nih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving good recovery of RDP and its metabolites. nih.gov
Common Sample Preparation Techniques:
| Technique | Sample Matrix | Purpose | Reference |
| Solvent Extraction | Plastics, Electronic Waste, Dust | Isolate RDP and related compounds from the solid matrix. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Biological fluids (e.g., plasma) | Separate analytes from the biological matrix. | nih.gov |
| Solid-Phase Extraction (SPE) | Water, Biological fluids | Concentrate analytes and remove interferences. | nih.gov |
Biomonitoring Study Design and Implementation for RDP and its Metabolites (e.g., Diphenyl Phosphate)
A comprehensive biomonitoring program should integrate various methods to detect exposure and potential impacts. researchgate.net The integrity of samples is paramount; improper collection, handling, or storage can significantly compromise biomonitoring results. nih.gov Therefore, studies must adhere to validated protocols suited to the specific biological matrix (e.g., urine, blood) and the analytes of interest. nih.gov The ultimate goal is to use measurements of chemicals in human fluids and tissues to supplement or replace exposure estimates based on environmental data alone. nih.gov
Identification of Human-Specific Biomarkers
The identification of specific biomarkers is a crucial first step in assessing human exposure to RDP. nih.gov Since parent compounds may be rapidly metabolized, urinary metabolites often serve as more reliable biomarkers of exposure. nih.gov
An in vitro study using human liver microsomes and cytosol was conducted specifically to identify human-specific biomarkers of RDP exposure. nih.govacs.org The investigation revealed that RDP is subject to extensive metabolism. The primary metabolic pathways identified were hydroxylation and subsequent conjugation, as well as hydrolysis. nih.govacs.org
Key findings from this metabolic study include:
Hydroxylated Metabolites: Mono- and dihydroxy-metabolites of RDP were detected. nih.govacs.org
Conjugated Metabolites: The hydroxylated metabolites were found to undergo further metabolism to form glucuronidated and sulfated conjugates. nih.govacs.org
Hydrolysis Products: RDP and its oligomers were readily hydrolyzed, yielding several degradation products. The most prominent of these is Diphenyl phosphate (DPHP). Other hydrolysis products identified include para-hydroxy-triphenyl phosphate and para-hydroxy RDP, which themselves can be further metabolized. nih.govacs.org
While several metabolites have been identified, DPHP is frequently monitored in human biomonitoring studies as a biomarker for various organophosphate flame retardants (OPFRs), including RDP and triphenyl phosphate (TPHP). acs.orgnih.gov Although not exclusively specific to RDP, its detection provides valuable information on exposure to a class of related flame retardants. acs.orgnih.gov Studies have confirmed the presence of DPHP in human urine samples, and analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are used for its quantification. acs.orgnih.gov
Research into urinary biomarkers for aryl-OPFRs has provided data on the reliability of DPHP for exposure assessment. One study that analyzed repeated urine samples from volunteers over three months found that DPHP had relatively weak temporal reliability compared to other hydroxylated OPFR metabolites. nih.gov
Table 1: Human Metabolites of Resorcinol (B1680541) bis(diphenyl phosphate) Identified in an in vitro Study
| Metabolite Class | Specific Metabolites Identified |
| Hydrolysis Products | Diphenyl phosphate (DPHP), para-hydroxy-triphenyl phosphate, para-hydroxy RDP |
| Hydroxylated Metabolites | Mono-hydroxy RDP, Di-hydroxy RDP |
| Conjugated Metabolites | Glucuronidated metabolites, Sulfated metabolites |
Source: Adapted from Ballesteros-Gómez et al. (2015). nih.govacs.org
Table 2: Research Findings on Diphenyl Phosphate (DPHP) as a Human Biomarker
| Study Parameter | Finding | Source |
| Detection in Urine | DPHP was detected in 62% of urine samples from 16 California adults. | acs.org |
| Temporal Reliability | Urinary DPHP showed weak temporal reliability with a creatinine-corrected intraclass correlation coefficient (ICC) of 0.37. | nih.gov |
| Analytical Method | Quantification in human urine can be achieved using solid-phase extraction followed by HPLC-MS/MS. | nih.gov |
| Correlation with other Metabolites | Urinary DPHP concentrations were significantly positively correlated with metabolites of other flame retardants like BCEP and BDCIPP. | acs.org |
Risk Assessment and Regulatory Implications of Rdp
Evaluation of RDP as an Alternative to Legacy Flame Retardants (e.g., Decabromodiphenyl Ether (Deca-BDE))
RDP has emerged as a primary non-halogenated alternative to legacy brominated flame retardants like Decabromodiphenyl Ether (Deca-BDE), which has faced phase-outs and bans due to its persistence, bioaccumulation, and toxicity. iatp.org The transition to alternatives is driven by the need to maintain stringent fire safety standards, such as the UL 94 V-0 rating for electronics, without the adverse effects associated with legacy chemicals. iatp.orgakaction.org
Several assessments have concluded that viable non-halogenated flame retardants are available for most of Deca-BDE's former uses. pops.int RDP, an oligomeric phosphate (B84403) ester, is frequently used in engineering resins like PC/ABS and polyphenylene oxide (PPO)/HIPS blends found in electronic enclosures. mst.dkresearchgate.net Studies and reports from entities like the Lowell Center for Sustainable Production and the Washington State Department of Ecology have confirmed that alternatives to Deca-BDE are widely available and used in products like televisions and computers. iatp.orgwa.gov Manufacturers have successfully used RDP to meet fire safety standards for TV housings and other consumer electronics. iatp.org
The evaluation of RDP as a preferable alternative is based on several factors:
Technical Feasibility: RDP has been demonstrated to be a technically feasible and effective flame retardant for electronic enclosures sold in Europe, where Deca-BDE has been banned in such products since 2008. wa.gov
Environmental Profile: A key advantage of non-halogenated alternatives like RDP is that they are generally less likely to persist in the environment and bioaccumulate in organisms. wa.gov The Washington State Department of Health has assessed RDP as not being a persistent, bioaccumulative, and toxic (PBT) chemical, unlike Deca-BDE. iatp.org
Market Availability: RDP is commercially available from major chemical manufacturers and is marketed as a high-performance flame retardant with lower volatility compared to conventional triaryl phosphates. iatp.orgmst.dk
Multiple analyses, including those by the Maine Department of Environmental Protection and Clean Production Action, have concluded that RDP presents a significantly lower threat to human health and the environment than Deca-BDE, based on available information. akaction.orgwa.gov
| Feature | Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) | Decabromodiphenyl Ether (Deca-BDE) |
|---|---|---|
| Chemical Class | Organophosphate Ester (Non-halogenated) | Polybrominated Diphenyl Ether (PBDE) |
| Primary Application | Flame retardant in engineering plastics (e.g., PC/ABS, PPO/HIPS) for electronic enclosures. mst.dk | Formerly used in electronic enclosures, textiles, and upholstered furniture. akaction.orgpops.int |
| Persistence & Bioaccumulation | Not considered a Persistent, Bioaccumulative, and Toxic (PBT) chemical. iatp.org Less likely to persist and bioaccumulate. wa.gov | Recognized as a PBT chemical. iatp.org |
| Regulatory Status | Considered a viable alternative in regions where Deca-BDE is banned or restricted. iatp.orgwa.gov | Banned or phased out in many jurisdictions, including for use in electronics in Europe. wa.gov |
| Fire Safety Performance | Enables products to meet strict standards like UL 94 V-0. iatp.orgakaction.org | Effective flame retardant, but alternatives can meet the same standards. akaction.org |
Frameworks for Alternatives Assessment and Hazard Profiling
The move from legacy chemicals to substitutes like RDP is guided by structured alternatives assessment (AA) frameworks. nih.gov These frameworks aim to facilitate a systematic comparison of a chemical of concern and its potential alternatives to identify the safest option without compromising technical performance. nih.govepa.gov
The U.S. Environmental Protection Agency's (EPA) Design for the Environment (DfE) program, for example, uses a multi-stage methodology. nih.govepa.gov The first stage involves generating comprehensive hazard profiles for the chemical and its alternatives, evaluating a range of human health effects, ecotoxicity, and physicochemical properties. nih.gov This hazard-based comparison is a critical screening step. If an alternative is expected to have a similar exposure potential to the original chemical, the decision can often be based primarily on the hazard profile. nih.gov
Key components of these assessment frameworks include:
Hazard Assessment: This involves evaluating endpoints such as carcinogenicity, mutagenicity, reproductive and developmental toxicity, endocrine disruption, and acute aquatic toxicity. nih.gov
Physicochemical Properties: Properties like water solubility and vapor pressure are analyzed to understand a chemical's environmental fate and potential exposure pathways. nih.govservice.gov.uk For instance, the higher water solubility of RDP compared to some other flame retardants indicates a potential for aquatic toxicity hazards that must be assessed. nih.gov
Exposure Assessment: For alternatives that are not clearly superior in their hazard profile, a more detailed exposure and risk assessment across the product's life cycle may be necessary. nih.gov
The state of Washington's Safer Products program provides another example of a framework where criteria for safer alternatives are established, considering human health, environmental health, and fate and transport. wa.gov For a substitute to be identified as safer, it must meet minimum criteria across these categories. wa.gov
| Stage | Description | Relevance to RDP Evaluation |
|---|---|---|
| 1. Scoping and Problem Definition | Identify the chemical of concern (e.g., Deca-BDE) and the need for its function (e.g., flame retardancy in electronics). pops.int | This initial step established the need to find alternatives for Deca-BDE in applications like TV enclosures. wa.gov |
| 2. Identification of Alternatives | Search for potential chemical and non-chemical substitutes that can perform the same function. pops.int | RDP was identified as a primary chemical alternative to Deca-BDE for use in plastics. pops.intwa.gov |
| 3. Hazard and Physicochemical Profiling | Evaluate and compare the human health hazards, ecotoxicity, and environmental fate of the original chemical and its alternatives. nih.govepa.gov | Assessments found RDP to be non-persistent and non-bioaccumulative, a favorable hazard profile compared to Deca-BDE. iatp.orgwa.gov |
| 4. Exposure and Risk Characterization | Assess potential exposure throughout the product lifecycle and characterize the risk. This may be qualitative or quantitative. nih.gov | Environmental risk assessments have been conducted for RDP to understand its potential impact on various environmental compartments. service.gov.uk |
| 5. Decision and Implementation | Select the safer alternative and promote its adoption by industry. | RDP has been adopted by manufacturers for electronic products. iatp.org |
Public Health Implications and Environmental Risk Assessments
While RDP is considered a safer alternative to Deca-BDE, it is not without its own public health and environmental considerations that require thorough risk assessment. Environmental risk evaluations for RDP have been conducted based on its use as a flame retardant in various products. service.gov.uk
One such assessment identified potential risks for surface water, sediment, and soil in scenarios related to its use in thermoplastics, PVC, polyurethane, and paints. service.gov.uk However, the same assessment concluded that RDP does not meet the criteria to be classified as a PBT or a very persistent and very bioaccumulative (vPvB) substance. service.gov.uk Safety data sheets classify RDP as harmful if inhaled and very toxic to aquatic life with long-lasting effects. lgcstandards.com
Concerns about human exposure are growing due to the detection of RDP in indoor environments. Studies have found RDP and its impurities or degradation products, such as triphenyl phosphate (TPHP), in dust collected from electronic equipment. uco.es This suggests that ingestion or dermal contact with contaminated dust could be a significant human exposure route. uco.es The in vitro metabolism of RDP has been studied to identify human-specific biomarkers for better exposure assessment. acs.org These studies show that RDP can be hydrolyzed and metabolized into various compounds, including diphenyl phosphate and hydroxy-metabolites. acs.org
Recent research also points to potential biological effects. For example, a 2024 study on male zebrafish indicated that exposure to RDP could disrupt the gut microbiota and metabolism. nih.gov While one study on urinary concentrations of organophosphate flame retardants (PFRs) did not find a link to thyroid cancer risk in women, the authors noted that further investigation in larger populations is warranted. nih.gov These findings highlight the importance of continued research into the potential health implications of widespread RDP use.
| Area of Assessment | Key Findings | Source Citation |
|---|---|---|
| Environmental Risk Assessment | Potential risks identified for surface water, sediment, and soil from uses in plastics and coatings. | service.gov.uk |
| PBT/vPvB Classification | Does not meet the criteria for a Persistent, Bioaccumulative, and Toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. | service.gov.uk |
| Aquatic Toxicity | Classified as very toxic to aquatic life with long-lasting effects. | lgcstandards.com |
| Human Exposure Routes | Detected in dust on electronics, indicating potential exposure via ingestion and dermal contact. | uco.es |
| Human Metabolism | Readily hydrolyzed and metabolized in vitro by human liver enzymes, producing various metabolites. | acs.org |
| Biological Effects (Zebrafish) | Exposure was found to induce changes in gut microbiota and cause metabolic disruption in male zebrafish. | nih.gov |
Future Directions in Rdp Research
Long-Term Ecological and Human Health Effects of RDP and its Transformation Products
Future research will prioritize a deeper understanding of the long-term consequences of RDP and its transformation products on both ecosystems and human health. The presence of RDP in various environmental compartments, including house dust and plastics, underscores the potential for chronic exposure. nih.govescholarship.orgacs.org Studies have already begun to identify a range of RDP-related compounds in consumer products and the environment, including hydroxylated and dihydroxylated forms, as well as oligomers. nih.govescholarship.orgacs.org These findings highlight the importance of investigating the persistence, bioaccumulation, and toxicity of not only the parent RDP molecule but also its various byproducts and metabolites.
In vitro studies using human liver microsomes have revealed that RDP is metabolized into mono- and dihydroxy-metabolites, as well as glucuronidated and sulfated conjugates. nih.govfrontiersin.org The hydrolysis of RDP and its oligomers also gives rise to compounds such as diphenyl phosphate (B84403) and para-hydroxy-triphenyl phosphate, which may themselves be subject to further metabolic transformation and pose their own toxicological risks. nih.govfrontiersin.org The identification of these metabolites is a critical step in developing accurate human biomonitoring strategies to assess exposure levels in the general population.
From an ecological perspective, initial studies on aquatic organisms have raised concerns. For instance, research on zebrafish (Danio rerio) has shown that exposure to RDP can lead to significant intestinal microstructural damage and oxidative stress. nih.gov These effects were observed to be more pronounced in male zebrafish, suggesting potential sex-dependent toxicity. nih.gov Furthermore, the resorcinol (B1680541) component of RDP is known to be harmful if swallowed and can cause skin and eye irritation. mst.dk It is also classified as very toxic to aquatic organisms. mst.dk Given the reproductive and developmental toxicity observed with other organophosphate flame retardants like triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) in rats, further investigation into similar potential effects of RDP is warranted. nih.gov
The following table summarizes some of the identified transformation products of RDP and their detection matrices:
| Transformation Product | Detection Matrix |
| Mono-hydroxy-RDP | Human liver microsomes |
| Di-hydroxy-RDP | Human liver microsomes |
| Glucuronidated metabolites | Human liver microsomes |
| Sulfated metabolites | Human liver microsomes |
| Diphenyl phosphate | Human liver microsomes |
| para-hydroxy-triphenyl phosphate | Human liver microsomes |
| meta-HO-TPHP | House dust, Plastics |
| meta-HO-RDP | House dust, Plastics |
| RDP-[Phe] (loss of a phenyl group) | House dust, Plastics |
| RDP oligomers | House dust, Plastics |
Development of Novel Analytical Techniques for Trace Level Detection
The accurate assessment of environmental contamination and human exposure to RDP and its transformation products relies on the availability of sensitive and specific analytical methods. A key area of future research will be the continued development and refinement of such techniques.
High-resolution time-of-flight mass spectrometry (HR-ToF-MS) has proven to be a valuable tool for the identification of unknown RDP-related compounds in complex matrices like plastics and dust. escholarship.orgacs.org This approach allows for the detection of a wide range of substances without the need for pre-selection of target analytes. However, a significant challenge in the analysis of emerging contaminants like RDP and its byproducts is the lack of commercially available analytical standards for all potential transformation products. acs.org This hinders the quantitative analysis and confirmation of tentatively identified compounds. Therefore, future efforts will likely focus on the synthesis of these standards to enable more accurate and robust quantification in environmental and biological samples.
Furthermore, as the number of plastic-associated chemicals grows, there is a need for more efficient and high-throughput analytical workflows. acs.org This may involve the development of novel sample preparation techniques to reduce matrix interference and improve the extraction efficiency of RDP and its metabolites from diverse samples such as water, soil, sediment, and biological tissues. The development of non-invasive or minimally invasive sampling methods for human biomonitoring, such as in exhaled breath or saliva, could also be a future research direction.
Green Chemistry Approaches for Sustainable Flame Retardant Design
The principles of green chemistry are increasingly being applied to the design of new flame retardants to minimize their environmental and health impacts. This represents a significant future direction for research in this field, with a focus on developing safer and more sustainable alternatives to traditional flame retardants like RDP.
One promising approach is the use of bio-based resources to create novel flame-retardant molecules. This can reduce the reliance on fossil fuels and potentially lead to products with improved biodegradability and lower toxicity. The simplification of synthetic routes to produce flame retardants is another key aspect of green chemistry, aiming to reduce energy consumption, waste generation, and the use of hazardous solvents and reagents. acs.org
Integrated Multi-Omics Approaches in Toxicological Studies (e.g., Metabolomics, Transcriptomics)
To gain a more comprehensive understanding of the potential health risks associated with RDP exposure, future toxicological studies will increasingly employ integrated multi-omics approaches. These powerful techniques allow for the simultaneous analysis of multiple types of biological molecules, providing a more holistic view of the cellular and systemic responses to a chemical.
A recent study on zebrafish exposed to RDP has already demonstrated the utility of combining metabolomics with 16S rRNA sequencing. nih.gov This approach revealed significant alterations in the gut microbiota and identified changes in oxidative stress-related metabolites, highlighting a potential mechanism of RDP-induced toxicity. nih.gov The study also pointed to a gender-dependent impact on the intestinal microbiota and metabolic disruptions. nih.gov
Future research is expected to expand on this by incorporating other "omics" technologies, such as transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins). For instance, transcriptomic and proteomic analyses could be used to identify specific genes and proteins that are dysregulated following RDP exposure, providing insights into the molecular pathways that are affected. nih.gov This information can help to elucidate the mechanisms of toxicity, such as how RDP may induce apoptosis (programmed cell death) or disrupt cellular signaling pathways. nih.gov
By integrating data from metabolomics, transcriptomics, proteomics, and other high-throughput screening methods, researchers can build more comprehensive adverse outcome pathways (AOPs) for RDP. AOPs provide a framework for linking a molecular initiating event to an adverse outcome at the individual or population level, which is invaluable for chemical risk assessment and regulatory decision-making.
Q & A
Q. What are the established synthesis methods for RDP, and how is its purity validated in academic research?
RDP is typically synthesized via transesterification between resorcinol and diphenyl chlorophosphate in the presence of a catalyst (e.g., magnesium chloride). Post-synthesis, purification involves recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) to confirm the structure (e.g., P NMR for phosphate linkages) and high-performance liquid chromatography (HPLC) to assess purity (>98%). Thermal gravimetric analysis (TGA) under nitrogen is used to verify thermal stability, with degradation onset temperatures typically above 280°C .
Q. How is the thermal stability of RDP evaluated, and what experimental parameters influence its decomposition profile?
TGA at heating rates of 10°C/min under inert atmospheres (N) is standard. Key metrics include temperatures at 2% mass loss (T) and 10% mass loss (T). For RDP, T ranges from 288–295°C, influenced by molecular weight and substituent symmetry. Differential scanning calorimetry (DSC) may detect glass transitions or melting points, though RDP often remains amorphous. Contradictions in reported degradation temperatures (e.g., T at 325°C vs. 327°C for similar analogs) may arise from differences in sample preparation or instrument calibration .
Q. How does RDP’s molecular structure contribute to its flame-retardant efficiency compared to monomeric phosphorus compounds?
RDP’s oligomeric structure (two aromatic phosphate groups linked via a resorcinol core) enhances thermal stability and reduces volatility compared to monomeric analogs like triphenyl phosphate (TPP). The higher molecular weight (574.45 g/mol) limits migration in polymer matrices, while aromatic groups promote char formation via radical scavenging in the gas phase. Fourier-transform infrared (FTIR) spectroscopy of pyrolysis residues often reveals phosphoric acid derivatives, indicating condensed-phase activity .
Advanced Research Questions
Q. What mechanistic differences exist between RDP and Bisphenol A bis(diphenyl phosphate) (BDP) in PC/ABS blends?
RDP primarily acts in the gas phase by releasing PO• radicals to quench combustion, while BDP’s bisphenol A backbone enhances char formation in the condensed phase. In TGA studies, BDP shows higher residue yields (10–15% vs. RDP’s 5–8%) at 700°C. However, RDP-plasticized PC/ABS retains better impact strength due to lower compatibility issues. Conflicting data on LOI (Limiting Oxygen Index) improvements (e.g., +5% for RDP vs. +7% for BDP) suggest matrix-dependent efficacy .
Q. What analytical techniques are used to track RDP metabolites in environmental and biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is employed to detect diphenyl phosphate (DPHP), a primary RDP metabolite. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates samples. Limits of detection (LODs) for DPHP in urine are ~0.1 ng/mL. However, DPHP’s nonspecific origin (e.g., from other aryl phosphates) necessitates complementary stable isotope labeling or enzymatic assays for specificity .
Q. How does RDP’s environmental persistence correlate with ecological risk in aquatic systems?
Predicted no-effect concentrations (PNECs) for RDP in freshwater are derived from acute toxicity data (e.g., Daphnia magna LC >10 mg/L). Risk quotients (RQs = measured environmental concentration/PNEC) below 0.1 indicate low risk. However, RDP’s hydrolysis half-life (t) of >30 days in pH-neutral water raises concerns about long-term bioaccumulation. Sediment adsorption coefficients (K ~500 L/kg) suggest moderate sequestration, though benthic organism studies remain limited .
Q. What methodologies assess RDP migration in polymer composites under accelerated aging conditions?
Leaching is evaluated via Soxhlet extraction with solvents (e.g., hexane/acetone) or gas chromatography-mass spectrometry (GC-MS) headspace analysis of volatiles. Aging at 80°C/75% relative humidity for 1,000 hours simulates long-term exposure. RDP’s migration rates in polycarbonate blends are <0.5 wt% after aging, compared to >2 wt% for TPP, attributed to its oligomeric structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
